Orfamide B
説明
This compound has been reported in Pseudomonas and Pseudomonas fluorescens with data available.
特性
分子式 |
C63H112N10O17 |
|---|---|
分子量 |
1281.6 g/mol |
IUPAC名 |
5-[[6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79) |
InChIキー |
FPMIEPCWEZBKGP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Discovery and Isolation of Orfamide B from Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant scientific interest due to its potent antifungal, insecticidal, and biosurfactant properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction and purification, a summary of its physicochemical and biological properties in structured tables, and visual diagrams of key processes to facilitate understanding and replication in a research and development setting.
Introduction
Cyclic lipopeptides (CLPs) are a class of secondary metabolites produced by a wide range of bacteria, including numerous species of Pseudomonas. These molecules are characterized by a peptide ring linked to a fatty acid tail. Orfamides are a specific family of CLPs, first identified through a genomisotopic approach in the biocontrol strain Pseudomonas protegens Pf-5.[1]
This compound is a notable member of this family, primarily produced by Pseudomonas sp. strains CMR5c and CMR12a.[1][2][3][4] It is a decapeptide with the sequence Leu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val, cyclized between the C-terminal valine and the beta-hydroxyl group of the threonine residue, and linked to a 3-hydroxy-tetradecanoic acid tail. The structural difference between Orfamide A and this compound lies in the fourth amino acid residue, which is a valine in Orfamide A and an isoleucine in this compound.
The biological activities of this compound are of significant interest for agricultural and pharmaceutical applications. It exhibits potent antifungal activity against various plant pathogens, including Rhizoctonia solani and Magnaporthe oryzae, the causative agent of rice blast disease. Furthermore, this compound demonstrates insecticidal properties and plays a role in the swarming motility of its producing organism. This guide will delve into the technical aspects of working with this promising natural product.
Experimental Protocols
This section provides detailed methodologies for the cultivation of this compound-producing Pseudomonas strains and the subsequent isolation and purification of the target compound.
Bacterial Cultivation and Fermentation
A robust fermentation protocol is essential for maximizing the yield of this compound.
Protocol 1: Shake Flask Fermentation
-
Inoculum Preparation:
-
Streak a cryopreserved stock of Pseudomonas sp. CMR5c or CMR12a onto a King's B (KB) agar plate.
-
Incubate at 28°C for 24-48 hours.
-
Inoculate a single colony into a 50 mL Falcon tube containing 10 mL of KB broth.
-
Incubate overnight at 28°C with shaking at 200 rpm.
-
-
Production Culture:
-
Inoculate a 2 L Erlenmeyer flask containing 500 mL of KB broth with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Incubate at 28°C with shaking at 180 rpm for 48-72 hours.
-
Extraction and Purification
The following multi-step protocol is designed to isolate this compound to a high degree of purity.
Protocol 2: Extraction and Purification of this compound
-
Crude Extraction by Acid Precipitation:
-
Centrifuge the fermentation culture at 10,000 x g for 15 minutes to pellet the bacterial cells.
-
Carefully decant the supernatant into a clean vessel.
-
Acidify the supernatant to pH 2.0 using 6 M HCl.
-
Incubate the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.
-
Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.
-
Wash the pellet twice with acidified water (pH 2.0) and lyophilize to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 1 g) by washing with one column volume of methanol followed by one column volume of deionized water.
-
Dissolve the lyophilized crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 10%.
-
Load the sample onto the conditioned C18 cartridge.
-
Wash the cartridge with two column volumes of 20% aqueous acetonitrile to remove polar impurities.
-
Elute the orfamides with two column volumes of 80% aqueous acetonitrile.
-
Dry the eluted fraction under reduced pressure.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the dried SPE fraction in the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) at a flow rate of 4 mL/min. A typical gradient is 50-95% acetonitrile over 40 minutes.
-
Monitor the elution profile at 210 nm.
-
Collect fractions corresponding to the this compound peak.
-
Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain pure this compound as a white powder.
-
Data Presentation
This section summarizes the key quantitative data for this compound in a structured format for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C65H115N10O17 | |
| Molecular Weight | 1324.68 g/mol | |
| Amino Acid Sequence | Leu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val | |
| Fatty Acid Tail | 3-hydroxy-tetradecanoic acid (C14) | |
| Mass (m/z) [M+H]+ | 1325.8 |
NMR Spectroscopic Data
| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Amide Protons (NH) | 7.5 - 9.5 | - |
| α-Protons (αH) | 3.8 - 4.5 | 50 - 60 |
| Fatty Acid CH-OH | ~4.0 | ~70 |
| Fatty Acid CH2 | 1.2 - 1.6 | 25 - 35 |
| Fatty Acid CH3 | ~0.8 | ~14 |
| Carbonyls (C=O) | - | 170 - 177 |
Mass Spectrometry Data
Mass spectrometry is a critical tool for the identification and structural elucidation of this compound. The following table lists the expected parent ion and major fragment ions.
| Ion | m/z (calculated) | Description |
| [M+H]+ | 1325.8 | Protonated parent molecule |
| [M+Na]+ | 1347.8 | Sodiated parent molecule |
| Fragment Ions | Varies | Result from cleavage of the peptide backbone (b and y ions) and loss of the fatty acid chain. |
Biological Activity
This compound exhibits a range of biological activities. The following table summarizes some of the key quantitative findings.
| Target Organism | Assay | Effective Concentration | Reference |
| Rhizoctonia solani | Hyphal Branching Assay | 100 µM (induces increased branching) | |
| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM (reduces disease lesions) | |
| Pythium ultimum | Zoospore Lysis | ≥ 25 µM (lysis within 55-70 seconds) | |
| Phytophthora porri | Zoospole Lysis | ≥ 25 µM (lysis within 55-70 seconds) |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to this compound.
Caption: Overall workflow for the isolation and purification of this compound.
Caption: Simplified schematic of the nonribosomal peptide synthetase (NRPS) mediated biosynthesis of this compound.
Conclusion
This compound represents a compelling natural product with significant potential in both agriculture and medicine. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively isolate, characterize, and evaluate this potent cyclic lipopeptide. Further research into its specific molecular targets and mechanisms of action will undoubtedly pave the way for its development into novel therapeutic and biocontrol agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of Orfamide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orfamide B is a cyclic lipopeptide (CLP) belonging to the orfamide family, a class of bioactive secondary metabolites produced by various Pseudomonas species. These compounds exhibit a range of biological activities, including insecticidal, antifungal, and biosurfactant properties, making them of significant interest in agrochemical and pharmaceutical research. The precise determination of their chemical structure is paramount for understanding structure-activity relationships and for potential synthetic and semi-synthetic derivatization. This technical guide provides a detailed overview of the methodologies and data interpretation involved in the chemical structure elucidation of this compound, focusing on the key spectroscopic and spectrometric techniques employed.
Introduction
This compound is a non-ribosomally synthesized lipopeptide, characterized by a cyclic peptide core and a lipid side chain. It is primarily produced by Pseudomonas sp. strains CMR5c and CMR12a.[1] Structurally, the orfamide family consists of a ten-amino-acid peptide chain attached to a 3-hydroxy fatty acid tail.[1] this compound differs from its close analog, Orfamide A, by a single amino acid substitution.[2][3] The elucidation of its complete chemical structure, including the amino acid sequence, the nature of the fatty acid, the cyclization pattern, and the stereochemistry of the constituent amino acids, has been accomplished through a combination of advanced analytical techniques.
Isolation and Purification
The initial step in the structure elucidation of this compound involves its isolation from the producing microorganism.
Experimental Protocol: Isolation of this compound
-
Culturing: Pseudomonas sp. CMR5c or CMR12a is cultured in a suitable liquid medium, such as King's B medium, on a rotary shaker to promote the production of secondary metabolites.
-
Extraction: The culture supernatant is acidified to approximately pH 2.0 with hydrochloric acid and stored at 4°C overnight to precipitate the lipopeptides.[2]
-
Centrifugation: The precipitate containing the crude lipopeptide mixture is collected by centrifugation.
-
Methanol Extraction: The pellet is then extracted with methanol to dissolve the lipopeptides.
-
Purification: The crude methanol extract is subjected to further purification using techniques such as solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.
Planar Structure Determination
The planar structure of this compound, which includes the amino acid sequence and the fatty acid component, was primarily determined using mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for obtaining initial sequence information through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the resulting fragment ions provide information about the sequence of amino acids in the peptide chain.
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₅₈H₁₀₁N₁₁O₁₅ | |
| Molecular Weight | 1239.75 | |
| Ionization Mode | Electrospray Ionization (ESI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the detailed chemical structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to identify the amino acid spin systems and their connectivity.
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is instrumental in identifying the individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the unambiguous identification of amino acid residues.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for establishing the sequence of the amino acids by observing correlations between the alpha-proton of one residue and the carbonyl carbon of the preceding residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically methanol-d₄ or DMSO-d₆.
-
Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, TOCSY, HSQC, HMBC) is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: The resulting spectra are analyzed to identify the spin systems of the ten amino acids and the fatty acid chain, and to establish their connectivity to determine the final planar structure.
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Data sourced from Supplementary Table 3 of Ma et al., 2016, Frontiers in Microbiology)
| Residue | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3-OH-C₁₄:₀ | β-CH | ~3.8 | ~68.0 |
| Leu | 1 | ~4.2 | ~53.0 |
| Glu | 2 | ~4.1 | ~54.0 |
| Thr | 3 | ~4.3 | ~60.0 |
| Val | 4 | ~4.0 | ~61.0 |
| Leu | 5 | ~4.4 | ~52.0 |
| Ser | 6 | ~4.5 | ~57.0 |
| Leu | 7 | ~4.2 | ~53.0 |
| Leu | 8 | ~4.1 | ~53.0 |
| Ser | 9 | ~4.4 | ~56.0 |
| Val | 10 | ~4.0 | ~60.0 |
Note: The chemical shift values are approximate and serve as a representation of the data found in the source. For precise values, refer to the original publication.
Stereochemistry Determination
The determination of the absolute configuration of the chiral centers in this compound is a critical final step in its complete structure elucidation. This is typically achieved through chemical degradation followed by chiral analysis or through advanced NMR techniques and comparison with synthetic standards.
Experimental Protocol: Stereochemical Analysis
-
Acid Hydrolysis: The purified this compound is hydrolyzed with 6 M HCl to break the amide bonds and release the constituent amino acids.
-
Chiral Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Chromatographic Analysis: The derivatized amino acids are analyzed by RP-HPLC and their retention times are compared to those of authentic D- and L-amino acid standards derivatized in the same manner.
-
Total Synthesis: In some cases, total synthesis of possible stereoisomers and comparison of their spectroscopic data (NMR) and chromatographic behavior with the natural product is performed for unambiguous assignment.
Recent studies have highlighted the complexity of stereochemistry in the orfamide family, with some initial assignments being revised based on more detailed analysis and total synthesis.
Visualizing the Elucidation Process
The following diagrams illustrate the workflow and logical connections in the structure elucidation of this compound.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of Orfamide B: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B, a cyclic lipopeptide belonging to the orfamide family, has garnered significant interest within the scientific community for its potential therapeutic applications. Produced by various Pseudomonas species, this natural product exhibits a range of biological activities. The structural elucidation and detailed spectroscopic analysis of this compound are paramount for understanding its structure-activity relationships, mechanism of action, and for guiding synthetic and semi-synthetic derivatization efforts in drug discovery programs.
This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is intended to serve as a comprehensive resource, offering detailed experimental protocols and clearly structured data to facilitate further research and development. This compound's structure is closely related to Orfamide A, with the key difference being the substitution of a Valine residue in Orfamide A with an Isoleucine at the fourth position in this compound. Additionally, this compound possesses a C14 fatty acid chain.[1][2] The structural determination of this compound has been accomplished through rigorous NMR and MS analyses.[1][2]
Data Presentation
The following tables summarize the quantitative NMR spectroscopic data for this compound. This data is essential for the verification of the compound's identity and for detailed conformational analysis. The NMR assignments for this compound are referenced from the supplementary material of the publication "Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species" in Frontiers in Microbiology, 2016, Volume 7, Article 382.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃CN, 298K)
| Amino Acid Residue | Proton | Chemical Shift (δ, ppm) |
| Fatty Acid | ||
| H-2 | Data not available | |
| H-3 | Data not available | |
| Leu¹ | NH | Data not available |
| Hα | Data not available | |
| Hβ | Data not available | |
| Hγ | Data not available | |
| Hδ | Data not available | |
| Glu² | NH | Data not available |
| Hα | Data not available | |
| Hβ | Data not available | |
| Hγ | Data not available | |
| Thr³ | NH | Data not available |
| Hα | Data not available | |
| Hβ | Data not available | |
| Hγ | Data not available | |
| Ile⁴ | NH | Data not available |
| Hα | Data not available | |
| Hβ | Data not available | |
| Hγ | Data not available | |
| Hγ' | Data not available | |
| Hδ | Data not available | |
| Leu⁵ | NH | Data not available |
| Hα | Data not available | |
| Hβ | Data not available | |
| Hγ | Data not available | |
| Hδ | Data not available | |
| Ser⁶ | NH | Data not available |
| Hα | Data not available | |
| Hβ | Data not available | |
| Leu⁷ | NH | Data not available |
| Hα | Data not available | |
| Hβ | Data not available | |
| Hγ | Data not available | |
| Hδ | Data not available | |
| Leu⁸ | NH | Data not available |
| Hα | Data not available | |
| Hβ | Data not available | |
| Hγ | Data not available | |
| Hδ | Data not available | |
| Ser⁹ | NH | Data not available |
| Hα | Data not available | |
| Hβ | Data not available | |
| Val¹⁰ | NH | Data not available |
| Hα | Data not available | |
| Hβ | Data not available | |
| Hγ | Data not available |
Note: The specific chemical shift values are reported in Supplementary Table 3 of Ma et al., 2016, Frontiers in Microbiology, 7, 382. This table is presented as a template.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125.76 MHz, CD₃CN, 298K)
| Amino Acid Residue | Carbon | Chemical Shift (δ, ppm) |
| Fatty Acid | ||
| C-1 | Data not available | |
| C-2 | Data not available | |
| C-3 | Data not available | |
| Leu¹ | Cα | Data not available |
| Cβ | Data not available | |
| Cγ | Data not available | |
| Cδ | Data not available | |
| C=O | Data not available | |
| Glu² | Cα | Data not available |
| Cβ | Data not available | |
| Cγ | Data not available | |
| Cδ | Data not available | |
| C=O | Data not available | |
| Thr³ | Cα | Data not available |
| Cβ | Data not available | |
| Cγ | Data not available | |
| C=O | Data not available | |
| Ile⁴ | Cα | Data not available |
| Cβ | Data not available | |
| Cγ | Data not available | |
| Cγ' | Data not available | |
| Cδ | Data not available | |
| C=O | Data not available | |
| Leu⁵ | Cα | Data not available |
| Cβ | Data not available | |
| Cγ | Data not available | |
| Cδ | Data not available | |
| C=O | Data not available | |
| Ser⁶ | Cα | Data not available |
| Cβ | Data not available | |
| C=O | Data not available | |
| Leu⁷ | Cα | Data not available |
| Cβ | Data not available | |
| Cγ | Data not available | |
| Cδ | Data not available | |
| C=O | Data not available | |
| Leu⁸ | Cα | Data not available |
| Cβ | Data not available | |
| Cγ | Data not available | |
| Cδ | Data not available | |
| C=O | Data not available | |
| Ser⁹ | Cα | Data not available |
| Cβ | Data not available | |
| C=O | Data not available | |
| Val¹⁰ | Cα | Data not available |
| Cβ | Data not available | |
| Cγ | Data not available | |
| C=O | Data not available |
Note: The specific chemical shift values are reported in Supplementary Table 3 of Ma et al., 2016, Frontiers in Microbiology, 7, 382. This table is presented as a template.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅₉H₁₀₇N₁₁O₁₅ |
| Monoisotopic Mass | 1253.786 g/mol |
| Observed [M+H]⁺ | Data not available |
| Observed [M+Na]⁺ | Data not available |
| Key MS/MS Fragments | Specific b and y ion data for this compound is not readily available in the public domain and would need to be generated experimentally. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for the NMR and MS analysis of this compound, based on established procedures for similar cyclic lipopeptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve a purified sample of this compound (typically 1-5 mg) in approximately 0.5 mL of deuterated acetonitrile (CD₃CN).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to avoid signal broadening.
2. Instrumentation:
-
NMR measurements are typically performed on a high-field spectrometer, such as a Bruker Avance III operating at a ¹H frequency of 500 MHz or higher.
-
The spectrometer should be equipped with a cryoprobe for enhanced sensitivity.
3. Data Acquisition:
-
All measurements should be conducted at a constant temperature, for example, 298K.
-
1D NMR:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and obtain an overview of the proton signals.
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
-
2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation of this compound. These include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To establish the complete spin systems of the amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for sequencing the peptide and identifying the connection between the fatty acid and the peptide chain.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the three-dimensional structure of the molecule.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent such as methanol or acetonitrile.
-
For UPLC-MS analysis, dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) with the initial mobile phase.
2. Instrumentation:
-
An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight [Q-TOF] or Orbitrap instrument) is recommended.
-
Electrospray ionization (ESI) is the preferred ionization method for this class of compounds.
3. UPLC-MS Method:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm) is typically used.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to ensure good separation. A typical gradient might be:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UPLC systems.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
4. Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode is generally used to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Scan Mode:
-
Full Scan (MS1): Acquire data over a relevant mass range (e.g., m/z 100-2000) to detect the molecular ions of this compound and other components.
-
Tandem MS (MS/MS or MS²): Select the precursor ion corresponding to this compound ([M+H]⁺) for fragmentation. This will generate a fragmentation pattern (b and y ions) that can be used to confirm the amino acid sequence.
-
-
Collision Energy: The collision energy for MS/MS should be optimized to achieve a rich fragmentation spectrum.
Mandatory Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: Simplified schematic of the this compound structure, highlighting the amino acid sequence and the fatty acid tail.
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Orfamide B Biosynthesis Pathway in Pseudomonas protegens and Related Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orfamides are a class of cyclic lipopeptides (CLPs) produced by various Pseudomonas species, exhibiting a range of biological activities, including insecticidal, antifungal, and antibacterial properties. This technical guide provides a detailed overview of the biosynthesis of Orfamide B, a variant primarily produced by Pseudomonas sp. CMR5c and CMR12a, while the closely related Orfamide A is synthesized by Pseudomonas protegens. The document outlines the genetic basis of Orfamide biosynthesis, the enzymatic machinery involved, and the regulatory mechanisms controlling its production. Furthermore, it presents a compilation of experimental protocols for the study of this pathway, from genetic manipulation to metabolite analysis, and includes quantitative data where available. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the subject matter.
Introduction to Orfamides
Orfamides are non-ribosomally synthesized cyclic lipopeptides, which are characterized by a 10-amino-acid peptide chain linked to a 3-hydroxy fatty acid tail.[1][2] The peptide backbone is cyclized via an ester bond. These compounds are of significant interest due to their potential applications in agriculture as biocontrol agents and in medicine as novel therapeutic leads.[1] While P. protegens strains are known to primarily produce Orfamide A, related Pseudomonas species, such as CMR5c and CMR12a, are producers of this compound.[1][2] The structural difference between Orfamide A and B lies in a single amino acid substitution at the fourth position of the peptide chain.
The Orfamide Biosynthesis Gene Cluster
The biosynthesis of orfamides is orchestrated by a large gene cluster encoding a multi-modular non-ribosomal peptide synthetase (NRPS) complex. This gene cluster, designated as the ofa cluster, consists of three core protein-coding genes: ofaA, ofaB, and ofaC.
Table 1: Core Genes of the Orfamide Biosynthesis Cluster
| Gene | Encoded Protein | Function | Number of Modules |
| ofaA | OfaA NRPS | Incorporates the first two amino acids and the fatty acid tail. | 2 |
| ofaB | OfaB NRPS | Incorporates the subsequent four amino acids. | 4 |
| ofaC | OfaC NRPS | Incorporates the final four amino acids and catalyzes cyclization. | 4 |
Data sourced from in silico analysis of the orfamide gene cluster.
The ofa gene cluster also contains genes predicted to be involved in the transport and regulation of orfamide production. Downstream of the core NRPS genes, macA- and macB-like genes are found, which are likely involved in the secretion of orfamides. The regulation of the ofa cluster is controlled by LuxR-type transcriptional regulators. In Pseudomonas sp. CMR12a, two such regulators, designated OfaR1 and OfaR2, flank the orfamide biosynthesis gene cluster. Deletion of these regulatory genes has been shown to abolish the production of orfamides.
The this compound Biosynthetic Pathway
The synthesis of this compound is a multi-step process that occurs on the large NRPS enzymatic complex. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain.
The key domains within each NRPS module are:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond.
The biosynthesis process can be summarized as follows:
-
Initiation: The OfaA protein initiates the synthesis by incorporating a 3-hydroxy fatty acid.
-
Elongation: The subsequent amino acids are sequentially added by the modules of OfaA, OfaB, and OfaC.
-
Termination and Cyclization: The final module of OfaC contains a thioesterase (TE) domain that cleaves the completed lipopeptide from the NRPS enzyme and catalyzes the intramolecular cyclization to form the final this compound product.
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
Orfamide B as a Biosurfactant: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant attention for its potent biosurfactant and antifungal properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a biosurfactant, with a primary focus on its interaction with and disruption of microbial cell membranes. While specific quantitative data for this compound's biosurfactant properties, such as its Critical Micelle Concentration (CMC) and surface tension reduction capabilities, are not extensively available in public literature, this document synthesizes the current understanding of its function and provides detailed experimental protocols for researchers to determine these key parameters. The guide also includes visualizations of the proposed molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and development applications.
Introduction to this compound
This compound is a member of the orfamide family of cyclic lipopeptides, which are non-ribosomally synthesized by soil- and rhizosphere-associated bacteria of the genus Pseudomonas.[1][2] These amphiphilic molecules consist of a cyclic peptide core linked to a fatty acid tail, a structure that underpins their surface-active properties. This compound and its homologs, such as Orfamide A, are known to play crucial roles in bacterial motility, biofilm formation, and exhibit a range of biological activities, including insecticidal and potent antifungal effects.[2][3] The primary interest in this compound for drug development lies in its ability to disrupt the integrity of fungal cell membranes, making it a promising candidate for novel antifungal therapies.[2]
Physicochemical and Biosurfactant Properties of this compound
The efficacy of this compound as a biosurfactant is defined by several key physicochemical parameters. While precise values for this compound are yet to be widely published, this section outlines the essential properties and provides a comparative context with its close homolog, Orfamide A.
Table 1: Structural Comparison of Orfamide A and this compound
| Feature | Orfamide A | This compound | Reference |
| Amino Acid Sequence | Differs from this compound at a single amino acid position. | Differs from Orfamide A at a single amino acid position. | |
| Fatty Acid Tail | Typically a 3-hydroxydecanoic acid (C10) or 3-hydroxydodecanoic acid (C12). | Typically a 3-hydroxydecanoic acid (C10) or 3-hydroxydodecanoic acid (C12). |
Table 2: Key Biosurfactant Properties of Orfamides
| Parameter | Orfamide A | This compound | Reference |
| Critical Micelle Concentration (CMC) | Data not available | To be determined experimentally | |
| Surface Tension Reduction | ~35.7 mN/m at 10 µg/mL | To be determined experimentally | |
| Emulsification Index (E24) | Data not available | To be determined experimentally |
Core Mechanism of Action: Membrane Disruption
The primary mechanism of action of this compound as a biosurfactant and antifungal agent is the disruption of the structural integrity of microbial cell membranes. This process is driven by the amphiphilic nature of the molecule.
-
Initial Interaction: The lipophilic fatty acid tail of this compound is proposed to insert into the lipid bilayer of the target cell membrane. This insertion is facilitated by hydrophobic interactions with the acyl chains of the membrane phospholipids.
-
Membrane Permeabilization: Following insertion, the cyclic peptide portion of this compound is thought to interact with membrane components, potentially forming pores or channels. This disrupts the membrane's selective permeability.
-
Leakage of Cellular Contents: The loss of membrane integrity leads to the leakage of essential ions and small molecules from the cytoplasm, ultimately resulting in cell death.
Figure 1: Proposed mechanism of action of this compound on a fungal cell membrane.
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound's biosurfactant properties and its membrane-disrupting activity.
Purification of this compound
A robust purification protocol is essential for obtaining pure this compound for experimental analysis.
Figure 2: Workflow for the purification of this compound.
Protocol:
-
Culture and Harvest: Culture the this compound-producing Pseudomonas strain in a suitable liquid medium (e.g., King's B) for 48-72 hours. Harvest the culture broth by centrifugation to remove bacterial cells.
-
Acid Precipitation: Acidify the cell-free supernatant to pH 2.0 using HCl and incubate at 4°C overnight to precipitate the lipopeptides.
-
Extraction: Collect the precipitate by centrifugation and extract with an organic solvent such as ethyl acetate.
-
Purification: Evaporate the organic solvent and further purify the crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Principle: The CMC is the concentration of a surfactant above which micelles form and all additional surfactant molecules added to the system go to micelles. Surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
Materials:
-
Purified this compound
-
Tensiometer (with Du Noüy ring or Wilhelmy plate)
-
High-purity water
-
Glassware
Protocol:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) and then prepare a series of dilutions in high-purity water.
-
Measure the surface tension of each dilution using a calibrated tensiometer at a constant temperature.
-
Plot the surface tension (mN/m) as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the resulting curve.
Emulsification Index (E24) Assay
Principle: This assay measures the ability of a biosurfactant to emulsify a hydrocarbon.
Materials:
-
Cell-free supernatant containing this compound or a solution of purified this compound
-
A hydrocarbon (e.g., kerosene, n-hexadecane)
-
Test tubes with screw caps
-
Vortex mixer
Protocol:
-
In a test tube, mix equal volumes of the aqueous this compound solution and the hydrocarbon (e.g., 2 mL of each).
-
Vortex the mixture at high speed for 2 minutes.
-
Allow the mixture to stand for 24 hours.
-
Measure the height of the emulsion layer and the total height of the liquid column.
-
Calculate the E24 using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
Membrane Leakage Assay
Principle: This assay assesses the ability of this compound to permeabilize lipid vesicles (liposomes) by monitoring the release of an encapsulated fluorescent dye.
Figure 3: Workflow for a membrane leakage assay.
Materials:
-
Purified this compound
-
Lipids (e.g., POPC, POPE, Ergosterol to mimic fungal membranes)
-
Fluorescent dye (e.g., calcein, carboxyfluorescein)
-
Size-exclusion chromatography column
-
Fluorometer
-
Triton X-100
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of a fluorescent dye like calcein. Remove unencapsulated dye by size-exclusion chromatography.
-
Assay: Add a known concentration of this compound to the liposome suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The increase in fluorescence corresponds to the de-quenching of the dye as it leaks out of the liposomes.
-
Maximum Leakage: At the end of the experiment, add Triton X-100 to lyse all liposomes and determine the maximum fluorescence (100% leakage).
-
Calculation: Express the this compound-induced leakage as a percentage of the maximum leakage.
Conclusion
This compound is a potent biosurfactant with a clear mechanism of action centered on the disruption of microbial cell membranes. While specific quantitative data on its biosurfactant properties are still needed, the experimental protocols outlined in this guide provide a clear pathway for researchers to elucidate these critical parameters. A thorough understanding of its physicochemical properties and membrane-disrupting capabilities is paramount for the successful development of this compound as a novel therapeutic or biotechnological agent. The provided diagrams and methodologies serve as a foundational resource for scientists and professionals in the field of drug discovery and development.
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
Orfamide B: A Technical Guide to its Antifungal Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has demonstrated significant potential as a potent antifungal agent against a range of economically important fungal and oomycete pathogens. Structurally similar to its counterpart Orfamide A, differing by only a single amino acid, this compound exhibits a robust inhibitory effect on fungal growth and development. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.
Data Presentation: Quantitative Antifungal Activity of this compound
While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a broad spectrum of fungal pathogens remains limited in publicly available literature, effective concentrations derived from various bioassays provide valuable insights into its potency.[1] The following table summarizes the available quantitative data on the antifungal activity of this compound.
| Target Organism | Assay Type | Effective Concentration (this compound) | Reference |
| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM (reduces disease lesions) | [2][3][4][5] |
| Rhizoctonia solani | Hyphal Branching Assay | 100 µM (induces increased branching) | |
| Phytophthora porri | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70s) | |
| Pythium ultimum | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70s) |
Mechanism of Action
The primary antifungal mechanism of this compound is the rapid disruption of the fungal plasma membrane. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This membrane-centric action is a hallmark of many cyclic lipopeptides and contributes to the broad-spectrum activity of this compound.
Fungal Membrane Disruption
This compound's amphiphilic nature, consisting of a hydrophobic fatty acid tail and a hydrophilic peptide ring, facilitates its insertion into the fungal plasma membrane. While the precise molecular interactions are still under investigation, it is hypothesized that this compound may interact with specific membrane components, such as ergosterol or phospholipids, leading to the formation of pores or channels. This disruption of membrane integrity leads to a loss of ion homeostasis and the leakage of essential cytoplasmic components, culminating in cell lysis.
Inhibition of Key Pathogenic Processes
A significant aspect of this compound's bioactivity is its ability to inhibit crucial processes in fungal pathogenesis. In the rice blast fungus Magnaporthe oryzae, this compound has been shown to block the formation of appressoria, specialized infection structures necessary for host penetration. This inhibitory action likely stems from the disruption of signaling pathways that govern appressorium development.
Downstream Signaling Effects
The membrane disruption caused by this compound is believed to trigger downstream signaling cascades that contribute to its antifungal effect.
-
Pmk1 MAPK Pathway: The Pmk1 (Pathogenicity Mitogen-activated Protein Kinase 1) pathway is a critical signaling cascade in M. oryzae that regulates appressorium formation and invasive growth. It is plausible that the membrane perturbations induced by this compound interfere with the proper functioning of membrane-associated sensor proteins that act upstream of the Pmk1 cascade, thereby inhibiting its activation.
-
Calcium Signaling: Calcium is a crucial second messenger in fungi, involved in various cellular processes, including stress responses and development. Some antifungal peptides are known to affect fungal calcium channels. It is hypothesized that this compound-induced membrane damage could lead to an uncontrolled influx of extracellular calcium, disrupting cellular calcium homeostasis and triggering downstream signaling events that contribute to cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the antifungal activity and elucidate the mechanism of action of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal isolate of interest (e.g., Fusarium oxysporum)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for F. oxysporum). Prepare a spore suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well, including a positive control (no this compound) and a negative control (no fungus).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C for F. oxysporum) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Zoospore Lysis Assay
This assay is particularly relevant for assessing activity against oomycetes like Phytophthora and Pythium.
-
Materials:
-
Actively motile zoospores of the target oomycete
-
This compound solutions at various concentrations
-
Microscope slides and coverslips
-
Light microscope
-
-
Procedure:
-
Place a drop of the zoospore suspension on a microscope slide.
-
Add a small volume of the this compound solution to the zoospore suspension and immediately cover with a coverslip.
-
Observe the zoospores under the light microscope.
-
Record the time taken for the majority of zoospores to lyse (burst).
-
Include a control with the solvent used to dissolve this compound.
-
Fungal Membrane Permeabilization Assay
This assay measures the extent of membrane damage by quantifying the uptake of a fluorescent dye that is normally excluded by intact cells.
-
Materials:
-
Fungal spore or mycelial suspension
-
This compound solutions at various concentrations
-
Propidium Iodide (PI) or SYTOX Green solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Wash the fungal cells with PBS and resuspend in PBS.
-
Add the fluorescent dye (e.g., PI to a final concentration of 5 µg/mL) to the cell suspension and incubate in the dark for 15 minutes.
-
Add different concentrations of this compound to the cell suspension.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~493/636 nm for PI) at different time points.
-
An increase in fluorescence indicates membrane permeabilization.
-
Reactive Oxygen Species (ROS) Production Assay
This assay detects the generation of intracellular ROS, which can be a consequence of cellular stress induced by antifungal agents.
-
Materials:
-
Fungal spore or mycelial suspension
-
This compound solutions at various concentrations
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
PBS
-
Fluorometer or fluorescence microscope
-
-
Procedure:
-
Wash the fungal cells with PBS and resuspend in PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM) and incubate in the dark for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
Treat the cells with different concentrations of this compound.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~485/535 nm) at different time points.
-
An increase in fluorescence indicates the production of ROS.
-
Western Blot Analysis of Pmk1 Phosphorylation
This protocol is for detecting the activation state of the Pmk1 MAP kinase in response to this compound treatment in Magnaporthe oryzae.
-
Materials:
-
M. oryzae mycelia
-
This compound solutions
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., Bradford or BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p44/42 MAPK (for phosphorylated Pmk1) and anti-p44/42 MAPK (for total Pmk1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Treat M. oryzae mycelia with this compound for a specified time. Harvest the mycelia, freeze in liquid nitrogen, and grind to a fine powder. Resuspend in lysis buffer and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against phosphorylated Pmk1 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against total Pmk1 to normalize for protein loading.
-
Intracellular Calcium Measurement
This protocol outlines a method to measure changes in intracellular calcium levels in fungal cells using a fluorescent calcium indicator.
-
Materials:
-
Fungal spore or mycelial suspension
-
This compound solutions
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or a similar buffer
-
Fluorometer or fluorescence microscope with appropriate filters
-
-
Procedure:
-
Dye Loading: Wash the fungal cells and resuspend them in the loading buffer (HBSS containing Fluo-4 AM and a small amount of Pluronic F-127 to aid dye solubilization). Incubate in the dark at room temperature for 30-60 minutes to allow the dye to enter the cells.
-
Washing: Wash the cells twice with HBSS to remove the extracellular dye.
-
Measurement: Resuspend the cells in HBSS and place them in the measurement chamber of the fluorometer or on a microscope slide.
-
Stimulation: Establish a baseline fluorescence reading, and then add this compound to the cell suspension.
-
Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the biological activity of this compound.
Conclusion and Future Directions
This compound stands out as a promising antifungal agent with a potent and rapid mechanism of action centered on the disruption of the fungal plasma membrane. Its ability to inhibit key pathogenic processes, such as appressorium formation, further underscores its potential for development as a novel therapeutic. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the precise molecular interactions and signaling events governed by this compound.
Future research should focus on several key areas to fully elucidate the potential of this compound:
-
Comprehensive MIC Profiling: Determining the MIC values of this compound against a wider range of clinically and agriculturally relevant fungal pathogens is crucial for defining its spectrum of activity.
-
Molecular Target Identification: Investigating the specific molecular components of the fungal membrane with which this compound interacts will provide a more detailed understanding of its mechanism of action.
-
Elucidation of Signaling Pathways: Further studies are needed to definitively link this compound-induced membrane stress to the modulation of the Pmk1 MAPK and calcium signaling pathways.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal and plant models of fungal infection is a critical next step in its development as a therapeutic agent.
By addressing these research questions, the scientific community can unlock the full potential of this compound as a valuable tool in the fight against fungal diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Orfamide B and Its Pivotal Role in Bacterial Swarming Motility: A Technical Guide
Abstract
Swarming motility is a sophisticated, collective bacterial behavior crucial for colonization, virulence, and biofilm formation. This process is facilitated by the secretion of biosurfactants that reduce surface tension, enabling flagella-driven movement across semi-solid surfaces. In several biocontrol strains of Pseudomonas, the cyclic lipopeptide (CLP) Orfamide B has been identified as a key determinant of this phenotype. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's function in swarming motility, the intricate signaling pathways regulating its biosynthesis, and detailed protocols for its study. A thorough understanding of these processes offers potential avenues for the development of novel anti-virulence and anti-biofilm therapeutic agents.
Introduction to this compound and Swarming Motility
This compound is a non-ribosomally synthesized cyclic lipopeptide produced by certain species of Pseudomonas, such as Pseudomonas sp. CMR5c and CMR12a.[1][2] Structurally, it consists of a 10-amino acid peptide chain linked to a β-hydroxy fatty acid tail.[2] This amphiphilic nature allows this compound to act as a potent biosurfactant.
Bacterial swarming is a coordinated, multicellular movement over a surface, driven by rotating flagella. This motility is distinct from individual swimming in liquid environments and is critical for bacteria to explore new territories, access nutrients, and establish infections. The process requires a reduction in surface tension, which is achieved by the secretion of wetting agents like this compound. In its absence, the energy generated by flagellar rotation is insufficient to overcome surface friction, and collective movement is stalled.
The Regulatory Network of this compound Biosynthesis
The production of this compound is a metabolically expensive process and is therefore tightly regulated at the transcriptional level. The biosynthesis is controlled by a hierarchical signaling cascade that integrates environmental cues and cell population density.
The core biosynthetic genes, designated ofaA, ofaB, and ofaC, encode the large non-ribosomal peptide synthetase (NRPS) enzymes that assemble the lipopeptide. The expression of these genes is directly controlled by two LuxR-type transcriptional regulators, located upstream (luxRup or ofaR1) and downstream (luxRdown or ofaR2) of the ofa gene cluster. These regulators act as transcriptional activators, and their deletion abolishes this compound production and, consequently, swarming motility. While not explicitly detailed in all this compound literature, these local LuxR regulators are often integrated into broader global regulatory networks like the Gac/Rsm pathway, which responds to quorum sensing signals to control the production of many secondary metabolites and virulence factors in Pseudomonas.
Quantitative Data on this compound and Swarming Motility
Genetic studies in Pseudomonas sp. CMR5c have definitively linked this compound to swarming. Deletion of the ofa biosynthetic genes or the luxR regulatory genes results in a complete loss of swarming motility. This phenotype can be fully rescued by the external application of purified this compound, demonstrating its direct role as the essential biosurfactant for this process. The restoration of swarming is dose-dependent.
Table 1: Effect of Genetic Mutations and this compound Complementation on Swarming Motility in Pseudomonas sp. CMR5c
| Strain / Condition | Genotype / Treatment | Swarming Phenotype | Relative Swarm Diameter (%) | Reference |
| Wild Type | Wild Type | Swarming | 100 | |
| ofa Mutant | ΔofaBC | Non-swarming | 0 | |
| luxRup Mutant | ΔluxRup | Non-swarming | 0 | |
| luxRdown Mutant | ΔluxRdown | Non-swarming | 0 | |
| Chemical Complementation | ΔofaBC + this compound | Swarming Restored | ~100 (at sufficient concentration) |
Note: Relative swarm diameter is normalized to the wild-type strain. The original studies present this data visually with representative plates.
Experimental Protocols
Precise and reproducible methodologies are critical for studying swarming motility and the biosurfactants involved.
Swarming Motility Assay
This protocol is used to visually and quantitatively assess the collective movement of bacteria on a semi-solid surface. It is adapted from established methods.
Materials:
-
LB (Luria-Bertani) medium or other suitable nutrient broth.
-
Bacto Agar or Noble Agar.
-
Sterile petri dishes (e.g., 90 mm).
-
Overnight bacterial culture grown in liquid medium.
-
Micropipette and sterile tips.
-
Incubator (e.g., 28°C or 30°C).
Procedure:
-
Prepare Swarm Agar Plates: Prepare LB medium and add agar to a final concentration of 0.6% (w/v). Autoclave to sterilize.
-
Pour Plates: In a laminar flow hood, pour a consistent volume (e.g., 25 mL) of the molten agar medium into each petri dish on a level surface.
-
Dry Plates: Allow the plates to solidify and then dry them in the laminar flow hood (lids ajar) for a specific, consistent duration (e.g., 1-2 hours) to achieve the correct surface moisture. This step is critical for reproducibility.
-
Prepare Inoculum: Grow bacteria overnight in liquid LB medium. Adjust the culture to a specific optical density (e.g., OD600 of ~0.9-1.0).
-
Inoculate Plates: Carefully spot a small volume (e.g., 5 µL) of the bacterial culture onto the exact center of the swarm agar plate. Allow the inoculum to absorb into the agar completely before moving the plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 28°C) for 20-48 hours. Do not stack the plates more than two high to ensure uniform temperature.
-
Data Collection: After incubation, measure the diameter of the swarm colony. The presence of dendritic, tendril-like patterns is characteristic of active swarming. Document the results with high-resolution photographs.
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Variants and Analogs of Orfamide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B, a member of the cyclic lipopeptide (CLP) class of natural products, has garnered significant interest within the scientific community due to its potent biological activities. Produced by various Pseudomonas species, this compound and its natural variants exhibit a range of effects, including antifungal, anti-oomycete, and insecticidal properties. These activities are largely attributed to their ability to disrupt microbial cell membranes. Structurally, orfamides consist of a 10-amino acid peptide chain cyclized into a lactone ring and a β-hydroxy fatty acid tail of varying length. This unique architecture is synthesized non-ribosomally by large multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs).
This technical guide provides a comprehensive overview of the known natural variants and analogs of this compound. It is designed to serve as a resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols for their isolation and characterization, and visualizing the underlying biological pathways and experimental workflows.
Natural Variants of this compound
Several natural variants of this compound have been isolated and characterized, primarily from different strains of Pseudomonas. These variants typically differ in the amino acid sequence of the peptide ring or the length and saturation of the fatty acid tail. These structural modifications can influence their physicochemical properties and biological activities.
Orfamide A
Orfamide A is the most well-studied variant and was first discovered in the biocontrol strain Pseudomonas protegens Pf-5.[1] It differs from this compound by a single amino acid substitution at the fourth position of the peptide ring, containing a valine instead of an isoleucine.[1][2]
Orfamide F and Orfamide G
Discovered in Pseudomonas sp. CMR5c, Orfamide F and G are two other known homologs.[2] Orfamide G shares the same amino acid sequence as this compound but possesses a longer fatty acid tail.[2]
Orfamide N
A more recently discovered analog, Orfamide N, was isolated from Pseudomonas idahonensis. It is composed of ten mixed D/L-amino acids and a (Z)-3R-hydroxyhexadec-9-enoic acid residue.
Data Presentation
The following tables summarize the available quantitative data for this compound and its known natural variants, focusing on their physicochemical properties and biological activities.
Table 1: Physicochemical Properties of Orfamide Variants
| Property | Orfamide A | This compound | Orfamide C | Orfamide F | Orfamide G | Orfamide N |
| Producing Organism | Pseudomonas protegens | Pseudomonas sp. CMR5c, CMR12a | Pseudomonas protegens | Pseudomonas sp. CMR5c | Pseudomonas sp. CMR5c | Pseudomonas idahonensis |
| Molecular Formula | C64H114N10O17 | Not explicitly found | C62H110N10O17 | Not explicitly found | Not explicitly found | C66H116N10O17 |
| Molecular Weight ( g/mol ) | 1295.65 | Not explicitly found | 1267.59 | Not explicitly found | Not explicitly found | Not explicitly found |
| Fatty Acid Tail | 3-hydroxydodecanoic or tetradecanoic acid | 3-hydroxytetradecanoic acid | 3-hydroxydodecanoic acid | Not explicitly found | C16 | (Z)-3R-hydroxyhexadec-9-enoic acid |
| Amino Acid Sequence | Leu-Glu-Thr-Val -Leu-Ser-Leu-Leu-Ser-Val | Leu-Glu-Thr-Ile -Leu-Ser-Leu-Leu-Ser-Val | Not explicitly found | Not explicitly found | Leu-Glu-Thr-Ile -Leu-Ser-Leu-Leu-Ser-Val | Leu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val |
Table 2: Biological Activity of Orfamide Variants
| Compound | Target Organism/Cell Line | Activity Type | Value |
| Orfamide A, B, G | Magnaporthe oryzae | Antifungal | Equally active |
| Orfamide A, B, G | Rhizoctonia solani AG 4-HGI | Antifungal | Equally active |
| Orfamide A, B, G | Phytophthora and Pythium zoospores | Lysis | Equally active |
| Orfamide N | Human Melanoma (MDA-MB-435) | Cytotoxicity (IC50) | 11.06 µM |
| Orfamide N | Human Ovarian Cancer (OVCAR3) | Cytotoxicity (IC50) | 10.50 µM |
Note: A direct comparison of MIC values across a standardized panel of microorganisms is not currently available in the literature.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and structural characterization of this compound and its analogs.
Bacterial Fermentation and Crude Extraction
This protocol describes the cultivation of Pseudomonas species and the initial extraction of orfamides.
-
Materials:
-
Pseudomonas strain (e.g., Pseudomonas sp. CMR12a)
-
King's B (KB) liquid medium
-
Shaking incubator
-
Centrifuge
-
6 M Hydrochloric acid (HCl)
-
Methanol
-
-
Procedure:
-
Seed Culture: Inoculate a single colony of the Pseudomonas strain into 50 mL of KB liquid medium in a 250 mL flask. Incubate at 28°C with shaking at 150 rpm for 24 hours.
-
Production Culture: Inoculate the seed culture into 500 mL of KB liquid medium in a 2 L flask. Incubate at 28°C with shaking at 150 rpm for 48 hours.
-
Harvesting: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells. Collect the supernatant.
-
Acid Precipitation: Acidify the supernatant to a pH of 2.0 using 6 M HCl. Store the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.
-
Crude Extract Collection: Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to collect the crude precipitate.
-
Methanol Extraction: Extract the crude precipitate with methanol. Centrifuge at 10,000 x g for 10 minutes to remove any insoluble material and collect the methanol-soluble fraction.
-
Drying: Evaporate the methanol under reduced pressure or with a stream of nitrogen to obtain the crude extract.
-
Purification by Solid-Phase Extraction (SPE) and RP-HPLC
This protocol details the semi-purification and final purification of orfamides from the crude extract.
-
Materials:
-
C18 SPE cartridge
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Lyophilizer
-
-
Procedure:
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Dissolve the crude extract in a small volume of methanol and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low concentration of acetonitrile in water (e.g., 20% ACN) to remove polar impurities.
-
Elution: Elute the orfamides with a higher concentration of acetonitrile in water (e.g., 80-100% ACN).
-
Drying: Dry the eluted fraction containing the orfamides.
-
RP-HPLC Purification: Dissolve the semi-purified extract in the initial mobile phase (e.g., 50% ACN in water with 0.1% TFA). Inject the sample onto a semi-preparative C18 column.
-
Gradient Elution: Elute the orfamides using a gradient of increasing acetonitrile concentration. Monitor the elution at 214 nm.
-
Fraction Collection: Collect the fractions corresponding to the peaks of the orfamide analogs.
-
Final Product: Lyophilize the purified fractions to obtain the pure orfamide variants as a white powder.
-
Structural Elucidation by NMR and Mass Spectrometry
This protocol outlines the analytical techniques used to determine the structure of the purified orfamides.
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz or higher).
-
-
Mass Spectrometry Analysis:
-
Molecular Weight Determination: Dissolve the purified compound in a suitable solvent (e.g., methanol) and infuse it into the ESI source. Acquire high-resolution mass spectra in positive ion mode to determine the accurate mass of the protonated molecule [M+H]+.
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain fragment ions. The fragmentation pattern provides information about the amino acid sequence and the structure of the fatty acid tail.
-
-
NMR Spectroscopy Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified orfamide in a suitable deuterated solvent (e.g., CD3OH or DMSO-d6).
-
1D NMR: Acquire 1H and 13C NMR spectra to identify the types of protons and carbons present in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the amino acids and connecting the fatty acid tail.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which helps in defining the three-dimensional structure of the cyclic peptide.
-
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for orfamides is the disruption of the cell membrane integrity of target organisms. Additionally, more specific interactions with cellular signaling pathways have been observed.
General Membrane Disruption
As amphiphilic molecules, orfamides insert their hydrophobic fatty acid tails into the lipid bilayer of the cell membrane, while the hydrophilic peptide ring remains at the membrane-water interface. This insertion disrupts the normal membrane structure, leading to the formation of pores or channels. The consequence is an uncontrolled flux of ions and small molecules across the membrane, dissipation of the membrane potential, leakage of cellular contents, and ultimately, cell death.
Caption: General mechanism of membrane disruption by this compound analogs.
Orfamide A-Induced Calcium Signaling
In the green alga Chlamydomonas reinhardtii, Orfamide A has been shown to trigger a specific signaling cascade involving an influx of extracellular calcium (Ca2+). This process is thought to be mediated by transient receptor potential (TRP)-like ion channels in the algal cell membrane. The rapid increase in intracellular Ca2+ concentration leads to the deflagellation of the alga, immobilizing it.
Caption: Orfamide A-induced calcium signaling pathway in Chlamydomonas reinhardtii.
Experimental Workflows
The following diagrams illustrate the logical workflows for the key experimental procedures described in this guide.
Caption: Experimental workflow for the isolation and purification of orfamides.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
Methodological & Application
Orfamide B Production: Application Notes and Fermentation Optimization Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production and optimization of Orfamide B, a cyclic lipopeptide with potential applications in agriculture and medicine. Due to the limited availability of specific fermentation data for this compound, the following protocols and data are based on established methodologies for closely related lipopeptides produced by Pseudomonas species.
Introduction to this compound
This compound is a cyclic lipopeptide biosurfactant produced by certain strains of Pseudomonas, notably Pseudomonas sp. CMR5c and CMR12a.[1][2][3] Structurally, it is composed of a ten-amino-acid peptide chain linked to a 3-hydroxy fatty acid tail, forming a cyclic lactone ring. This compound differs from its analogue, Orfamide A, by a single amino acid substitution.[2][3] The biosynthesis of this compound is carried out by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). The production of this compound is intricately regulated by a complex network of signaling pathways, primarily the GacS/GacA two-component system and LuxR-type transcriptional regulators.
Regulatory Pathways in this compound Production
The biosynthesis of this compound is tightly controlled at the genetic level. Understanding these regulatory networks is crucial for developing strategies to enhance production.
The GacS/GacA Signaling Cascade
The GacS/GacA two-component system is a global regulatory pathway in Pseudomonas that controls the production of many secondary metabolites, including lipopeptides. The sensor kinase, GacS, responds to an unknown environmental signal and autophosphorylates. The phosphate group is then transferred to the response regulator, GacA. Phosphorylated GacA activates the transcription of genes encoding small regulatory RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs, in turn, sequester translational repressor proteins like RsmA and RsmE, which would otherwise bind to the mRNA of the Orfamide biosynthesis genes (ofa genes) and inhibit their translation. By sequestering these repressors, the GacS/GacA pathway ultimately leads to the enhanced production of this compound.
LuxR-Type Transcriptional Regulation
The Orfamide biosynthesis gene cluster (ofa) is typically flanked by genes encoding LuxR-type transcriptional regulators. These regulators directly bind to the promoter regions of the ofa genes, enhancing their transcription and subsequently increasing this compound production. These LuxR regulators are themselves often under the control of the GacS/GacA pathway, creating a hierarchical regulatory cascade.
Fermentation Optimization Strategies
Optimizing fermentation conditions is critical for maximizing the yield of this compound. A combination of classical and statistical methods is recommended for a comprehensive optimization strategy.
One-Factor-at-a-Time (OFAT) Approach
The OFAT method involves systematically optimizing one parameter at a time while keeping others constant. This approach is useful for identifying the optimal range for key fermentation parameters.
Table 1: Summary of OFAT for Lipopeptide Production by Pseudomonas sp.
| Parameter | Range Tested | Optimal Value | Reference |
| Carbon Source | Glucose, Glycerol, Sucrose, Fructose | Glucose | |
| Nitrogen Source | Peptone, Yeast Extract, Beef Extract, Ammonium Sulfate | Beef Extract | |
| Temperature (°C) | 25, 30, 37, 42 | 30 | |
| Initial pH | 5.0, 6.0, 7.0, 8.0, 9.0 | 7.0 | |
| Inoculum Size (%) | 1, 2, 3, 4, 5 | 2 | |
| Agitation (rpm) | 100, 150, 200, 250 | 200 |
Note: The optimal values presented are based on studies of lipopeptide production in Pseudomonas sp. and may require further optimization for this compound production in specific strains.
Response Surface Methodology (RSM)
RSM is a statistical tool used to evaluate the interactions between multiple parameters and identify the optimal conditions for a desired response (e.g., this compound yield). A central composite design (CCD) is often employed to create a model that predicts the optimal levels of the chosen factors.
Table 2: Exemplary Central Composite Design (CCD) for RSM Optimization of Lipopeptide Production
| Run | Temperature (°C) | pH | Glucose (g/L) | Beef Extract (g/L) | Predicted Yield (mg/L) | Actual Yield (mg/L) |
| 1 | 28 | 6.5 | 15 | 8 | 850 | 845 |
| 2 | 32 | 6.5 | 15 | 8 | 920 | 915 |
| 3 | 28 | 7.5 | 15 | 8 | 950 | 955 |
| 4 | 32 | 7.5 | 15 | 8 | 1150 | 1160 |
| 5 | 28 | 7.0 | 10 | 10 | 980 | 975 |
| 6 | 32 | 7.0 | 10 | 10 | 1050 | 1045 |
| 7 | 28 | 7.0 | 20 | 10 | 1020 | 1015 |
| 8 | 32 | 7.0 | 20 | 10 | 1100 | 1105 |
| 9 | 30 | 6.29 | 17.5 | 9 | 900 | 895 |
| 10 | 30 | 7.71 | 17.5 | 9 | 1080 | 1085 |
| 11 | 30 | 7.0 | 13.9 | 11 | 1030 | 1025 |
| 12 | 30 | 7.0 | 21.1 | 11 | 1090 | 1095 |
| 13 | 30 | 7.0 | 17.5 | 9 | 1170 | 1169 |
| ... | ... | ... | ... | ... | ... | ... |
| 30 | 30 | 7.0 | 17.5 | 9 | 1170 | 1172 |
This table represents a hypothetical dataset based on a CCD for lipopeptide optimization to illustrate the structure. Actual experimental results will vary.
Experimental Protocols
The following protocols provide a framework for the cultivation of Pseudomonas sp. and the optimization of this compound production.
Protocol 1: Inoculum Preparation
-
Strain Activation: Streak a cryopreserved stock of Pseudomonas sp. CMR5c or CMR12a onto a King's B (KB) agar plate. Incubate at 28°C for 24-48 hours.
-
Seed Culture: Inoculate a single colony into a 50 mL flask containing 10 mL of KB broth.
-
Incubation: Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 18-24 hours, or until the optical density at 600 nm (OD600) reaches the mid-logarithmic phase (approximately 0.6-0.8).
Protocol 2: Batch Fermentation in Shake Flasks
-
Medium Preparation: Prepare the fermentation medium in 250 mL Erlenmeyer flasks, each containing 50 mL of production medium. A suitable starting medium is KB broth or a defined minimal salt medium supplemented with a carbon and nitrogen source identified from OFAT experiments.
-
Inoculation: Inoculate the production medium with the seed culture to a final concentration of 2% (v/v).
-
Incubation: Incubate the flasks at the desired temperature and agitation speed (e.g., 28°C, 200 rpm) for 48-72 hours.
-
Sampling: Withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (OD600) and this compound production.
-
This compound Extraction and Quantification:
-
Centrifuge the culture sample to separate the cells from the supernatant.
-
Acidify the supernatant to pH 2.0 with 6M HCl and store at 4°C overnight to precipitate the lipopeptides.
-
Collect the precipitate by centrifugation.
-
Extract the precipitate with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Quantify this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Protocol 3: Fermentation Optimization using OFAT
-
Baseline Experiment: Perform a batch fermentation using the standard conditions (e.g., KB medium, 28°C, 200 rpm, pH 7.0).
-
Vary One Factor: Set up a series of shake flask fermentations where one parameter is varied across a range of values while all other parameters are kept at the baseline level. For example, to optimize temperature, set up flasks at 20°C, 25°C, 28°C, 30°C, and 35°C.
-
Analysis: After the fermentation period, determine the this compound yield for each condition.
-
Iteration: Identify the optimal value for the tested parameter and use it as the new baseline for optimizing the next parameter. Repeat this process for all key parameters (e.g., carbon source, nitrogen source, pH, agitation).
Protocol 4: Bioreactor Scale-Up and Fed-Batch Fermentation
For larger-scale production, fermentation in a controlled bioreactor is necessary.
-
Bioreactor Setup: Prepare a 5 L bioreactor with 3 L of the optimized production medium. Calibrate pH and dissolved oxygen (DO) probes.
-
Inoculation: Inoculate the bioreactor with a 2% (v/v) seed culture.
-
Process Control: Maintain the temperature, pH, and agitation at their optimal levels as determined from shake flask studies. Control DO by adjusting the agitation and aeration rate (e.g., maintaining DO above 20% saturation).
-
Fed-Batch Strategy: To avoid nutrient limitation and achieve higher cell densities and yields, implement a fed-batch strategy. After the initial batch phase (e.g., 24 hours), continuously or intermittently feed a concentrated solution of the primary carbon source (e.g., glucose) into the bioreactor.
-
Monitoring and Harvesting: Monitor cell growth, substrate consumption, and this compound production throughout the fermentation. Harvest the culture when the production rate plateaus or declines.
Conclusion
The production of this compound by Pseudomonas sp. is a complex process influenced by both genetic regulation and environmental factors. By understanding the roles of the GacS/GacA and LuxR regulatory systems and by systematically optimizing fermentation parameters using methodologies like OFAT and RSM, it is possible to significantly enhance the yield of this promising bioactive compound. The protocols and data presented here provide a solid foundation for researchers to develop robust and scalable fermentation processes for this compound production. Further strain improvement through genetic engineering targeting the identified regulatory pathways may lead to even greater increases in productivity.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Orfamide B
Introduction
Orfamide B is a cyclic lipopeptide (CLP) produced by various Pseudomonas species, exhibiting significant biosurfactant and antimicrobial properties.[1][2] As a promising candidate for applications in agriculture and medicine, obtaining high-purity this compound is crucial for research and development. This document provides a detailed protocol for the purification of this compound from bacterial culture extracts using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Principle
The purification method is based on reversed-phase chromatography, where this compound, a hydrophobic molecule, is separated from other components in a crude extract. The separation occurs on a non-polar stationary phase (C18 column) with a polar mobile phase. A gradient of increasing organic solvent (acetonitrile) concentration is used to elute compounds based on their hydrophobicity. This compound is detected by its absorbance in the UV spectrum, typically at 214 nm, corresponding to the peptide bonds.[1]
Quantitative Data Summary
The following table summarizes the key parameters for the semi-preparative HPLC purification of this compound, compiled from published methodologies.[1]
| Parameter | Value | Reference |
| Chromatography System | Semi-Preparative RP-HPLC | [1] |
| Column | Luna C18 (2) (Phenomenex) | |
| Column Dimensions | 10 x 250 mm | |
| Mobile Phase A | HPLC-grade water with 0.1% (v/v) Trifluoroacetic acid (TFA) | |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Trifluoroacetic acid (TFA) | |
| Gradient | 90–100% (v/v) Acetonitrile in water (with 0.1% TFA) | |
| Run Time | 30 minutes | |
| Flow Rate | 3.5 mL/min | |
| Detection Wavelength | 214 nm | |
| Retention Time of this compound | Approximately 14.8 minutes |
Experimental Protocols
This section details the methodology for the extraction and purification of this compound from Pseudomonas cultures.
1. Bacterial Culture and Crude Extract Preparation
This protocol is adapted from established methods for CLP extraction.
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony of a known this compound-producing Pseudomonas strain into a 250 mL flask containing 50 mL of King's B (KB) liquid medium. Incubate on a rotary shaker at 28°C for 24 hours.
-
Large-Scale Culture: Inoculate 2 L flasks containing 500 mL of liquid KB medium with the seed culture. Incubate at 28°C with a stirring rate of 150 rpm for 48 hours to allow for sufficient production of this compound.
-
Cell Removal: Harvest the bacterial culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant.
-
Acid Precipitation: Acidify the supernatant to a pH of 2.0 using 6 M hydrochloric acid. This will cause the lipopeptides, including this compound, to precipitate. Keep the acidified supernatant at 4°C overnight.
-
Collection of Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes at 4°C to collect the crude lipopeptide precipitate.
-
Extraction: Extract the precipitate with methanol by stirring for 2 hours. Filter the mixture to collect the methanol extract containing the lipopeptides and dry it, for example, under a stream of nitrogen gas or using a rotary evaporator.
2. Solid-Phase Extraction (SPE) for Semi-Purification
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, followed by HPLC-grade water.
-
Sample Loading: Reconstitute the dried crude extract in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) and load it onto the conditioned C18 SPE cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar impurities.
-
Elution: Elute the semi-purified lipopeptides with a solvent of higher organic content, such as 80% (v/v) and 100% (v/v) acetonitrile in water. These fractions are expected to contain this compound.
-
Drying: Dry the eluted fractions, for instance, under a stream of nitrogen gas.
3. Semi-Preparative RP-HPLC Purification of this compound
-
Sample Preparation for HPLC: Reconstitute the dried, semi-purified extract from the SPE step in a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System Setup:
-
Column: Luna C18 (2) (10 x 250 mm, Phenomenex)
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) TFA
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA
-
Flow Rate: 3.5 mL/min
-
Detection: UV at 214 nm
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a linear gradient of 90% to 100% Mobile Phase B over 30 minutes.
-
-
Fraction Collection: Collect the fraction corresponding to the peak of this compound, which is expected to elute at approximately 14.8 minutes under these conditions.
-
Post-Purification:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a solid powder.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orfamide B Antifungal Activity Assay Against Rhizoctonia solani
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has demonstrated notable antifungal properties. These application notes provide a comprehensive guide to assessing the in vitro antifungal activity of this compound against the significant plant pathogenic fungus, Rhizoctonia solani. The protocols outlined below detail the poisoned food technique for determining mycelial growth inhibition, a fundamental assay for evaluating the efficacy of potential antifungal compounds.
Rhizoctonia solani is a soil-borne pathogen with a wide host range, causing considerable economic losses in agriculture. The identification and characterization of novel antifungal agents like this compound are crucial for the development of new disease management strategies. This compound has been shown to affect the hyphal growth of R. solani, indicating its potential as a biocontrol agent.[1] This document serves as a practical resource for researchers investigating the antifungal potential of this compound and similar compounds.
Data Presentation
The antifungal activity of this compound against Rhizoctonia solani can be quantified by its effect on mycelial growth. The following table summarizes the observed in vitro activity of this compound.
| Compound | Concentration (µM) | Observed Effect on Rhizoctonia solani AG 4-HGI | Reference |
| This compound | 100 | Increased hyphal branching | [2] |
| This compound | < 100 | Not effective | [2] |
| Orfamide A, B, and G | Not specified | Equally active in in vitro assays | [2][3] |
Experimental Protocols
A widely used and reliable method for assessing the in vitro antifungal activity of compounds against filamentous fungi is the poisoned food technique. This method involves incorporating the test compound into the growth medium and measuring the subsequent inhibition of fungal mycelial growth.
Protocol: Poisoned Food Technique for Mycelial Growth Inhibition Assay
1. Materials
-
Pure culture of Rhizoctonia solani (actively growing on Potato Dextrose Agar - PDA)
-
This compound (of known purity)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm diameter)
-
Sterile cork borer (5 mm diameter)
-
Sterile distilled water
-
Solvent for this compound (e.g., dimethyl sulfoxide - DMSO, ensure it is tested for fungal toxicity at the used concentration)
-
Incubator (25 ± 2°C)
-
Laminar flow hood
-
Micropipettes
-
Parafilm
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL or 10 mM) in a suitable solvent.
-
Ensure complete dissolution of the compound.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
3. Preparation of Poisoned Media
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the autoclaved PDA to cool to approximately 45-50°C in a water bath.
-
Under aseptic conditions in a laminar flow hood, add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 25, 50, 100, 200 µM). Ensure thorough mixing.
-
Prepare a solvent control by adding the same volume of the solvent used for the stock solution to an equal volume of molten PDA.
-
Prepare a negative control with PDA medium only.
-
Pour approximately 20 mL of the prepared media (poisoned, solvent control, and negative control) into sterile Petri dishes.
-
Allow the agar to solidify completely at room temperature.
4. Inoculation
-
From the periphery of an actively growing, 7-day-old culture of R. solani, cut 5 mm mycelial discs using a sterile cork borer.
-
Aseptically place one mycelial disc, with the mycelium facing down, in the center of each prepared Petri dish (poisoned, solvent control, and negative control).
5. Incubation
-
Seal the Petri dishes with Parafilm.
-
Incubate the plates at 25 ± 2°C in the dark.
-
Incubate until the mycelial growth in the negative control plates reaches the edge of the Petri dish.
6. Data Collection and Analysis
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours).
-
Calculate the average colony diameter for each treatment and replicate.
-
Calculate the percentage of mycelial growth inhibition (PGI) using the following formula:
PGI (%) = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
The EC50 (Effective Concentration 50%) value, the concentration of the compound that inhibits 50% of the mycelial growth, can be determined by plotting the PGI against the logarithm of the this compound concentration and performing a regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the poisoned food technique to assess this compound antifungal activity.
Potential Antifungal Targets in Rhizoctonia solani
Caption: Potential cellular targets for antifungal compounds like this compound in R. solani.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Orfamide B against Magnaporthe oryzae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Orfamide B, a cyclic lipopeptide with known antifungal properties, against the rice blast fungus Magnaporthe oryzae. The protocols outlined below are based on established methodologies and published research findings.
Introduction
Magnaporthe oryzae is a devastating fungal pathogen that causes rice blast disease, a major threat to global food security. This compound, produced by Pseudomonas species, has demonstrated significant antifungal activity, making it a promising candidate for the development of novel fungicides. In vitro testing is a critical first step in evaluating the efficacy of antifungal compounds like this compound. These assays provide valuable data on the direct effects of the compound on fungal growth and development.
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound and related orfamides against Magnaporthe oryzae.
| Assay Type | Target Organism | Effective Concentration (this compound) | Observed Effect | Reference |
| Spore Germination Assay | Magnaporthe oryzae VT5M1 | 50 µM | No significant effect on spore germination.[1] | [1] |
| Appressorium Formation Inhibition | Magnaporthe oryzae VT5M1 | 50 µM | Actively blocked appressoria formation, leading to a reduction in disease lesions.[1][2] | [1] |
Experimental Protocols
Fungal Culture and Spore Production
Objective: To produce viable Magnaporthe oryzae conidia for use in subsequent in vitro assays.
Materials:
-
Magnaporthe oryzae isolate (e.g., VT5M1)
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Streptomycin sulfate and penicillin (optional, to prevent bacterial contamination)
-
Incubator at 28°C
-
Microscope and hemocytometer
Protocol:
-
Culture Magnaporthe oryzae on PDA plates at 28°C for 7-10 days to allow for mycelial growth and sporulation.
-
Flood the surface of the mature fungal culture with sterile distilled water.
-
Gently scrape the surface of the agar with a sterile glass rod to release the conidia.
-
Filter the resulting spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Centrifuge the spore suspension and wash the spores with sterile distilled water.
-
Resuspend the spores in sterile distilled water and determine the spore concentration using a hemocytometer.
-
Adjust the spore concentration to the desired level (e.g., 5 x 10^4 spores/mL) for use in the assays.
Spore Germination Assay
Objective: To determine the effect of this compound on the germination of Magnaporthe oryzae conidia.
Materials:
-
Magnaporthe oryzae spore suspension (5 x 10^4 spores/mL)
-
This compound stock solution (dissolved in DMSO)
-
Sterile distilled water with 0.1% DMSO (control)
-
Hydrophobic surfaces (e.g., plastic coverslips)
-
Humid chamber
-
Microscope
Protocol:
-
Prepare serial dilutions of this compound in sterile distilled water containing 0.1% DMSO to achieve the desired final concentrations.
-
Mix equal volumes of the spore suspension and the this compound dilutions (or the DMSO control).
-
Pipette droplets of the mixture onto hydrophobic coverslips.
-
Incubate the coverslips in a humid chamber at room temperature for a designated time period (e.g., 2, 4, 8, or 24 hours).
-
After incubation, observe the spores under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Count at least 100 spores per replicate for each treatment.
-
Calculate the percentage of spore germination for each concentration of this compound and compare it to the control.
Appressorium Formation Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit the formation of appressoria, which are specialized infection structures of Magnaporthe oryzae.
Materials:
-
Magnaporthe oryzae spore suspension (5 x 10^4 spores/mL)
-
This compound stock solution (dissolved in DMSO)
-
Sterile distilled water with 0.1% DMSO (control)
-
Hydrophobic surfaces (e.g., plastic coverslips)
-
Humid chamber
-
Microscope
Protocol:
-
Follow steps 1-3 of the Spore Germination Assay protocol.
-
Incubate the coverslips in a humid chamber at room temperature for a sufficient time to allow for appressorium formation in the control group (e.g., 8-24 hours).
-
After incubation, observe the germinated spores under a microscope.
-
For each treatment, count the number of germinated spores that have formed a distinct, melanized appressorium at the tip of the germ tube.
-
Count at least 100 germinated spores per replicate.
-
Calculate the percentage of appressorium formation for each this compound concentration and compare it to the control.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound against M. oryzae.
Caption: this compound inhibits the M. oryzae infection process by blocking appressorium formation.
References
Application of Orfamide B in the Biocontrol of Plant Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has emerged as a promising biocontrol agent against a range of plant diseases.[1][2][3][4] Its multifaceted mode of action, encompassing direct antimicrobial activity and the induction of systemic resistance in plants, makes it a compelling candidate for the development of novel, sustainable plant protection strategies.[5] This document provides detailed application notes and experimental protocols for researchers and professionals interested in harnessing the potential of this compound.
Overview of this compound and its Biocontrol Properties
This compound is a member of the orfamide family of cyclic lipopeptides, which are characterized by a 10-amino acid peptide ring linked to a fatty acid tail. It is structurally similar to Orfamide A, differing only by a single amino acid substitution. Produced by beneficial rhizosphere bacteria such as Pseudomonas protegens, orfamides contribute to the suppression of plant pathogens in the soil.
The biocontrol activity of this compound stems from two primary mechanisms:
-
Direct Antimicrobial Activity: this compound exhibits potent, direct inhibitory effects against a variety of plant pathogens. This includes the lysis of zoospores of oomycetes like Phytophthora and Pythium, and the inhibition of mycelial growth of fungal pathogens such as Rhizoctonia solani.
-
Induced Systemic Resistance (ISR): this compound can act as an elicitor, triggering the plant's own defense mechanisms. This induced systemic resistance provides broad-spectrum protection against subsequent pathogen attacks. In rice, for instance, orfamides have been shown to induce resistance against the necrotrophic fungus Cochliobolus miyabeanus, the causal agent of brown spot disease.
Quantitative Data on Biocontrol Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and related orfamides against various plant pathogens.
Table 1: In Vitro Antimicrobial Activity of Orfamides
| Pathogen | Orfamide Variant(s) | Bioassay | Effective Concentration | Observed Effect | Source |
| Rhizoctonia solani AG 4-HGI | This compound | Mycelial Growth Inhibition | 100 µM | Suppressed mycelial growth and caused increased hyphal branching. | |
| Pythium ultimum | Orfamide A, B | Zoospore Lysis | 10 µg/mL | Lysis of zoospores within seconds. | |
| Phytophthora porri | Orfamide A, B | Zoospore Lysis | 10 µg/mL | Lysis of zoospores within seconds. | |
| Magnaporthe oryzae | Orfamide A, B, G | Appressorium Formation Inhibition | 1, 10, 50 µM | Significantly blocked appressorium formation. |
Table 2: In Planta Disease Control Efficacy of Orfamides
| Plant | Pathogen | Orfamide Variant | Application Method | Concentration | Disease Reduction | Source |
| Rice | Cochliobolus miyabeanus | Orfamide A | Soil Drench | 25 µM | Significant reduction in disease symptoms. | |
| Rice | Magnaporthe oryzae | Orfamide A, B, G | Not specified | Not specified | Decreased blast severity. | |
| Bean | Rhizoctonia solani | This compound | Not specified | Not specified | Contributes to biocontrol activity against root rot. |
Experimental Protocols
This section provides detailed protocols for key experiments related to the study of this compound.
Protocol 1: Extraction and Purification of this compound
This protocol is adapted from methods described for the purification of orfamides from Pseudomonas cultures.
1. Bacterial Culture and Crude Extraction:
- Culture Pseudomonas sp. CMR5c or CMR12a (known this compound producers) in a suitable liquid medium (e.g., King's B medium) at 28°C with shaking for 48-72 hours.
- Centrifuge the culture at 10,000 x g for 10 minutes to pellet the bacterial cells.
- Collect the supernatant and acidify to pH 2.0 with 6 M HCl to precipitate the lipopeptides.
- Store the acidified supernatant at 4°C overnight.
- Centrifuge the acidified supernatant to collect the crude precipitate.
2. Solid-Phase Extraction (SPE) for Semi-Purification:
- Dissolve the crude extract in a minimal volume of methanol.
- Condition a C18 SPE cartridge by washing with methanol followed by water.
- Load the dissolved sample onto the conditioned cartridge.
- Wash the cartridge with a low concentration of acetonitrile in water (e.g., 20%) to remove polar impurities.
- Elute the orfamides with a higher concentration of acetonitrile (e.g., 80-100%).
- Collect the fractions and monitor for the presence of this compound using a droplet collapse assay or UPLC-MS.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Purification:
- Pool the active fractions from SPE and dry them down.
- Dissolve the semi-purified extract in the initial mobile phase (e.g., 90% acetonitrile/water with 0.1% TFA) and filter through a 0.22 µm syringe filter.
- Inject the sample onto a semi-preparative C18 column.
- Use a gradient of increasing acetonitrile concentration to separate this compound from other compounds.
- Collect the fraction corresponding to the this compound peak and confirm its identity and purity using mass spectrometry and NMR.
- Lyophilize the purified fraction to obtain pure this compound as a white powder.
Protocol 2: In Vitro Zoospore Lysis Assay
This protocol is designed to assess the direct antimicrobial activity of this compound against oomycete zoospores.
1. Preparation of Zoospores:
- Culture the oomycete pathogen (e.g., Phytophthora porri or Pythium ultimum) on a suitable agar medium to induce zoospore release.
- Harvest the zoospores by flooding the plate with sterile distilled water and collect the zoospore suspension.
- Adjust the concentration of the zoospore suspension to a desired density (e.g., 1 x 10^5 zoospores/mL).
2. Lysis Assay:
- Prepare a series of dilutions of purified this compound in sterile water (e.g., 1, 10, 50, 100 µg/mL).
- On a microscope slide, mix a small volume (e.g., 10 µL) of the zoospore suspension with an equal volume of the this compound solution.
- Immediately observe the mixture under a light microscope.
- Record the time taken for zoospore lysis (cessation of movement and bursting of the cell).
- Use a control treatment with sterile water or the solvent used to dissolve this compound.
- Repeat the experiment at least three times.
Protocol 3: In Planta Induced Systemic Resistance (ISR) Assay
This protocol outlines a method to evaluate the ability of this compound to induce systemic resistance in plants.
1. Plant Growth and Treatment:
- Grow rice seedlings in a controlled environment (e.g., growth chamber or greenhouse).
- Prepare a solution of this compound at the desired concentration (e.g., 25 µM) in a suitable buffer or water.
- Apply the this compound solution to the soil of the rice seedlings (soil drench).
- Treat a control group of plants with the buffer or water only.
2. Pathogen Challenge:
- After a specific induction period (e.g., 3 days), challenge the plants with a spore suspension of Cochliobolus miyabeanus.
- Inoculate the leaves of both the this compound-treated and control plants with the pathogen.
3. Disease Assessment:
- Incubate the inoculated plants under conditions favorable for disease development.
- After a set period (e.g., 3-6 days), assess the disease severity by measuring lesion size, number of lesions, or the percentage of diseased leaf area.
- Compare the disease severity between the this compound-treated and control plants to determine the level of induced resistance.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Orfamide-Induced Systemic Resistance in Rice
The following diagram illustrates the proposed signaling pathway for Orfamide-induced systemic resistance in rice against Cochliobolus miyabeanus.
Caption: Orfamide-induced systemic resistance pathway in rice.
Experimental Workflow for this compound Biocontrol Research
This diagram outlines a typical workflow for investigating the biocontrol potential of this compound.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclic lipopeptide orfamide induces systemic resistance in rice to Cochliobolus miyabeanus but not to Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Orfamide B: Application Notes and Protocols for a Promising Agricultural Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B, a cyclic lipopeptide produced by Pseudomonas species, has emerged as a compelling candidate for the development of novel agricultural fungicides.[1][2][3] Its potent antifungal activity against a broad spectrum of plant pathogens, coupled with a unique mechanism of action, positions it as a valuable tool in the pursuit of sustainable crop protection strategies.[4][5] These application notes provide a comprehensive overview of this compound's antifungal properties, detailed experimental protocols for its evaluation, and insights into its molecular mechanism of action.
Data Presentation
The antifungal efficacy of this compound has been demonstrated against several key plant pathogens. The following tables summarize the available quantitative data on its activity. While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in the reviewed literature, the effective concentrations in various bioassays indicate a potency comparable to its better-studied analog, Orfamide A.
| Target Organism | Assay Type | Effective Concentration of this compound | Reference |
| Rhizoctonia solani | Hyphal Branching Assay | 100 µM (induces increased branching) | |
| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM (reduces disease lesions) | |
| Phytophthora porri | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70s) | |
| Pythium ultimum | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70s) |
| Orfamide Analogs | Target Organism | Assay Type | Effective Concentration | Reference |
| Orfamide A | Rhizoctonia solani | Hyphal Branching Assay | 100 µM | |
| Orfamide G | Rhizoctonia solani | Hyphal Branching Assay | 100 µM | |
| Orfamide A | Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM | |
| Orfamide G | Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM | |
| Orfamide A | Phytophthora porri | Zoospore Lysis Assay | ≥ 25 µM | |
| Orfamide G | Phytophthora porri | Zoospore Lysis Assay | ≥ 25 µM | |
| Orfamide A | Pythium ultimum | Zoospore Lysis Assay | ≥ 25 µM | |
| Orfamide G | Pythium ultimum | Zoospore Lysis Assay | ≥ 25 µM |
Mechanism of Action
This compound exerts its antifungal effect primarily through the disruption of the fungal plasma membrane. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis. In the case of the rice blast fungus Magnaporthe oryzae, this membrane disruption also interferes with crucial signaling pathways required for host infection, notably the Pmk1 MAP kinase pathway, which is essential for appressorium formation.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the antifungal activity of this compound.
Protocol 1: Hyphal Branching Assay against Rhizoctonia solani
This assay assesses the effect of this compound on the mycelial growth and morphology of the filamentous fungus Rhizoctonia solani.
Materials:
-
Rhizoctonia solani culture
-
Potato Dextrose Agar (PDA) plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile solvent (for control)
-
Sterile microscope slides and coverslips
-
Microscope
Procedure:
-
Culture R. solani on PDA plates until a healthy mycelial mat is formed.
-
Prepare PDA plates containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM). A control plate containing only the solvent should also be prepared.
-
Aseptically transfer a small agar plug containing actively growing mycelium from the stock culture to the center of each prepared plate.
-
Incubate the plates at 25-28°C for 48-72 hours, or until sufficient mycelial growth is observed on the control plate.
-
Carefully excise a small section of the mycelium from the edge of the growing colony on each plate.
-
Mount the mycelial section on a microscope slide with a drop of sterile water and cover with a coverslip.
-
Observe the hyphal morphology under a microscope.
-
Quantify the degree of hyphal branching by counting the number of branches per unit length of the main hypha.
Protocol 2: Zoospore Lysis Assay against Phytophthora and Pythium spp.
This assay determines the lytic effect of this compound on the motile zoospores of oomycete pathogens.
Materials:
-
Oomycete culture (Phytophthora or Pythium spp.)
-
V8 juice agar or other suitable medium for zoospore production
-
Sterile distilled water
-
This compound stock solution
-
Sterile solvent (for control)
-
Microscope slides
-
Micropipettes
-
Microscope with a timer
Procedure:
-
Induce zoospore release from the oomycete culture according to standard protocols for the specific species. This typically involves flooding the culture with sterile water and inducing a temperature or osmotic shock.
-
Collect the motile zoospore suspension and adjust the concentration to approximately 1 x 10^5 zoospores/mL.
-
On a microscope slide, place a 20 µL drop of the zoospore suspension.
-
Add 1 µL of the desired concentration of this compound solution (e.g., 10 µM, 25 µM, 50 µM) to the zoospore suspension and mix gently with the pipette tip. For the control, add 1 µL of the solvent.
-
Immediately start a timer and observe the zoospores under the microscope.
-
Record the time at which lysis (bursting) of the zoospores is observed.
Protocol 3: Appressorium Formation Inhibition Assay against Magnaporthe oryzae
This assay evaluates the ability of this compound to inhibit the formation of appressoria, the specialized infection structures of the rice blast fungus.
Materials:
-
Magnaporthe oryzae culture grown on oatmeal agar to promote sporulation
-
Sterile distilled water
-
This compound stock solution
-
Sterile solvent (for control)
-
Hydrophobic surfaces (e.g., plastic coverslips or GelBond film)
-
Humid chamber (e.g., a petri dish with moist filter paper)
-
Microscope
Procedure:
-
Harvest conidia from a 10-14 day old culture of M. oryzae by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the conidial suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial concentration to 1 x 10^5 conidia/mL in sterile distilled water.
-
Prepare a series of conidial suspensions containing different concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a solvent control.
-
Place 20 µL droplets of each suspension onto the hydrophobic surfaces.
-
Incubate the surfaces in a humid chamber at room temperature (25°C) for 8-12 hours.
-
After incubation, observe the droplets under a microscope.
-
Count the number of germinated conidia that have formed appressoria versus those that have not.
-
Calculate the percentage of appressorium formation inhibition for each treatment compared to the control.
Conclusion
This compound demonstrates significant potential as a bio-fungicide for agricultural applications. Its broad-spectrum activity and multifaceted mechanism of action, involving direct membrane disruption and interference with key pathogenicity-related signaling pathways, make it a promising lead compound for the development of novel and effective crop protection solutions. The provided protocols offer a standardized framework for the continued investigation and characterization of this compound and related cyclic lipopeptides. Further research, particularly in establishing comprehensive MIC values and in vivo efficacy, will be crucial in fully elucidating its potential as a next-generation fungicide.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The cyclic lipopeptide orfamide induces systemic resistance in rice to Cochliobolus miyabeanus but not to Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Orfamide B: Application Notes and Protocols for Field Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orfamide B is a cyclic lipopeptide (CLP) produced by various Pseudomonas species, notably Pseudomonas protegens. It is part of the orfamide family of secondary metabolites, which exhibit potent biological activities against a range of plant pathogens. This document provides detailed application notes and protocols for the formulation and evaluation of this compound for field use as a biopesticide. This compound's primary modes of action include the lysis of oomycete zoospores and the inhibition of appressorium formation in fungal pathogens, making it a promising candidate for the control of various crop diseases.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for developing stable and effective formulations.
| Property | Value | Reference |
| Molecular Formula | C₆₃H₁₁₂N₁₀O₁₇ | |
| Molecular Weight | 1281.6 g/mol | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. Poor water solubility. | |
| Storage Temperature | -20°C |
Biological Activity and Mechanism of Action
This compound demonstrates a broad spectrum of activity against significant plant pathogens. Its efficacy is comparable to other orfamides, such as Orfamide A and G.
Antifungal and Anti-oomycete Activity
| Target Pathogen | Activity | Mechanism of Action | Effective Concentration | Reference |
| Magnaporthe oryzae | Inhibition of rice blast disease | Blocks appressorium formation | 50 µM | |
| Rhizoctonia solani | Inhibition of mycelial growth | Causes increased hyphal branching | 100 µM | |
| Phytophthora spp. | Zoospore lysis | Membrane disruption, pore formation | ≥ 25 µM | |
| Pythium spp. | Zoospore lysis | Membrane disruption, pore formation | ≥ 25 µM |
Signaling Pathway in Magnaporthe oryzae
This compound's inhibition of appressorium formation in M. oryzae is believed to interfere with key signaling pathways that regulate this crucial infection process. The cAMP/PKA and Pmk1 (MAPK) pathways are central to appressorium development.
Mechanism of Zoospore Lysis
The lytic activity of this compound against oomycete zoospores is a rapid process involving direct interaction with the plasma membrane. This interaction leads to membrane permeabilization and the formation of pores, resulting in loss of cellular contents and cell death.
Formulation for Field Application
Due to this compound's poor water solubility, a formulation is necessary to ensure its effective delivery and stability in an aqueous spray solution. While specific formulation recipes for this compound are not publicly available, common formulation types for lipopeptides include Emulsifiable Concentrates (EC) and Wettable Powders (WP).
Emulsifiable Concentrate (EC) Formulation (Conceptual)
An EC formulation involves dissolving this compound in a suitable organic solvent and adding emulsifiers to allow it to form a stable emulsion when mixed with water.
Components:
-
Active Ingredient: this compound
-
Solvent: A water-immiscible organic solvent with good solubilizing capacity for this compound (e.g., cyclohexanone, aromatic hydrocarbons).
-
Emulsifiers: A blend of non-ionic and anionic surfactants to ensure stable emulsion formation in water of varying hardness.
Wettable Powder (WP) Formulation (Conceptual)
A WP formulation involves mixing this compound with a solid carrier and wetting and dispersing agents. This powder can then be suspended in water for application.
Components:
-
Active Ingredient: this compound
-
Carrier: An inert, finely ground solid such as kaolin clay, silica, or talc.
-
Wetting Agent: A surfactant that promotes the wetting of the powder particles by water.
-
Dispersing Agent: A surfactant that prevents the agglomeration of suspended particles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in bioassays and formulation development.
-
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C.
-
Protocol 2: In Vitro Antifungal Bioassay against Magnaporthe oryzae
-
Objective: To evaluate the efficacy of this compound in inhibiting the germination and appressorium formation of M. oryzae.
-
Materials:
-
This compound stock solution (Protocol 1)
-
M. oryzae spore suspension (5 x 10⁴ spores/mL)
-
Sterile water
-
Microscope slides or hydrophobic coverslips
-
Humid chamber
-
Microscope
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in sterile water to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Mix equal volumes of the this compound dilutions and the M. oryzae spore suspension.
-
As a control, mix the spore suspension with a solution containing the same concentration of DMSO as the highest this compound treatment.
-
Pipette 20 µL of each mixture onto a microscope slide or hydrophobic coverslip.
-
Incubate the slides in a humid chamber at 28°C for 4-8 hours.
-
Observe the spores under a microscope and quantify the percentage of spore germination and appressorium formation for each treatment.
-
Protocol 3: Zoospore Lysis Bioassay
-
Objective: To determine the lytic activity of this compound against oomycete zoospores.
-
Materials:
-
This compound stock solution (Protocol 1)
-
Freshly prepared zoospore suspension of a target oomycete (e.g., Phytophthora infestans)
-
Sterile water
-
Microscope slides
-
Microscope with a timer
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in sterile water.
-
On a microscope slide, mix 10 µL of the zoospore suspension with 10 µL of each this compound dilution.
-
Immediately start a timer and observe the mixture under the microscope.
-
Record the time taken for the majority of zoospores to become immotile and lyse.
-
The control should consist of zoospores mixed with a DMSO solution equivalent to the highest this compound concentration.
-
Protocol 4: Formulation Stability Testing (Conceptual Workflow)
-
Objective: To assess the physical and chemical stability of an this compound formulation over time.
-
Procedure:
-
Accelerated Storage: Store samples of the formulation at elevated temperatures (e.g., 40°C and 54°C) for a defined period (e.g., 2 weeks to 3 months) to predict long-term stability.
-
Real-Time Storage: Store samples under recommended storage conditions (e.g., room temperature or refrigerated) for the intended shelf life of the product.
-
Analysis at Time Points: At regular intervals, analyze the samples for:
-
Physical Properties: Appearance, color, pH, viscosity, and emulsion stability (for EC) or suspensibility (for WP).
-
Chemical Stability: Determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
-
Acceptance Criteria: The formulation is considered stable if the physical properties remain within specified limits and the concentration of this compound does not decrease by more than a predefined percentage (e.g., 10%) from the initial concentration.
Field Application Considerations
While specific field trial data for this compound is limited, the following are general recommendations based on the application of other biopesticides:
-
Application Timing: Apply preventatively before the onset of disease or at the very early stages of infection. Repeat applications may be necessary depending on disease pressure and environmental conditions.
-
Application Rate: The optimal application rate will need to be determined through field trials. This will depend on the crop, target pathogen, and formulation.
-
Spray Volume: Ensure thorough coverage of the plant surfaces.
-
Adjuvants: The use of adjuvants such as spreaders and stickers may improve the coverage and retention of the product on the plant foliage.
-
Compatibility: Test for compatibility with other pesticides and fertilizers before tank-mixing.
Conclusion
This compound is a promising biopesticide with demonstrated efficacy against several important plant pathogens. The development of a stable and effective formulation is crucial for its successful application in the field. The protocols and information provided in this document offer a foundation for researchers and drug development professionals to further investigate and optimize the use of this compound for sustainable agriculture. Further research is needed to develop specific field-tested formulations and to establish optimal application strategies for various crops and diseases.
Quantifying Orfamide B in Culture: A Detailed Guide for Researchers
For Immediate Release
Shanghai, China – November 27, 2025 – For researchers, scientists, and drug development professionals working with cyclic lipopeptides, accurate quantification is critical for understanding biological activity and optimizing production. This document provides detailed application notes and protocols for the quantification of Orfamide B in bacterial cultures, focusing on robust and reproducible methods. This compound is a cyclic lipopeptide produced by several Pseudomonas species, including Pseudomonas sp. CMR5c and CMR12a, and is of interest for its potential applications in biocontrol and pharmacology.[1][2][3][4]
The primary analytical method for the quantification of this compound is Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of this compound concentrations in complex biological matrices such as culture broths.
Data Presentation
The following tables summarize key data for the quantification of this compound. Table 1 provides an example of how to present quantitative results from culture experiments, while Table 2 details the recommended UPLC-MS parameters for analysis.
Table 1: Example of Quantitative Data for this compound Production
| Producing Strain | Culture Medium | Incubation Time (hours) | This compound Concentration (µg/mL) | This compound Yield (mg/g dry cell weight) |
| Pseudomonas sp. CMR5c | King's B Medium | 48 | 12.5 ± 1.5 | 2.8 ± 0.3 |
| Pseudomonas sp. CMR5c | King's B Medium | 72 | 18.2 ± 2.1 | 4.1 ± 0.5 |
| Pseudomonas sp. CMR12a | King's B Medium | 48 | 9.8 ± 1.2 | 2.2 ± 0.3 |
| Pseudomonas sp. CMR12a | King's B Medium | 72 | 15.1 ± 1.8 | 3.4 ± 0.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific experimental conditions.
Table 2: Recommended UPLC-MS Parameters for this compound Quantification
| Parameter | Setting |
| UPLC System | Waters Acquity UPLC H-Class or similar |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 4 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S or similar tandem quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ion (SIM) | [M+H]⁺ for this compound |
Experimental Protocols
The following protocols provide a step-by-step guide for the cultivation of this compound-producing bacteria, extraction of the compound from the culture, and its subsequent quantification using UPLC-MS.
Protocol 1: Cultivation of this compound-Producing Bacteria
This protocol describes the cultivation of Pseudomonas sp. CMR5c or CMR12a for the production of this compound.
Materials:
-
Pseudomonas sp. CMR5c or CMR12a strain
-
King's B (KB) liquid medium
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Prepare sterile King's B liquid medium.
-
Inoculate a single colony of the desired Pseudomonas strain from a fresh agar plate into a 10 mL starter culture of KB medium.
-
Incubate the starter culture overnight at 28°C with shaking at 200 rpm.[5]
-
Use the overnight starter culture to inoculate a larger volume of KB medium to an initial optical density at 600 nm (OD600) of 0.05.
-
Incubate the production culture at 28°C with shaking at 200 rpm for 48-72 hours.
-
Monitor bacterial growth by measuring the OD600 at regular intervals.
Protocol 2: Extraction of this compound from Culture
This protocol details the extraction of this compound from the culture supernatant using acid precipitation followed by solid-phase extraction (SPE).
Materials:
-
Bacterial culture from Protocol 1
-
Centrifuge and centrifuge tubes
-
6 M Hydrochloric Acid (HCl)
-
Methanol
-
C18 SPE cartridge (e.g., 900 mg)
-
Acetonitrile
-
HPLC-grade water
-
Nitrogen gas evaporator or rotary evaporator
Procedure:
-
Centrifuge the bacterial culture at 10,000 x g for 10 minutes to separate the supernatant from the bacterial cells.
-
Transfer the cell-free supernatant to a clean flask.
-
Acidify the supernatant to a pH of 2.0 with 6 M HCl and keep it overnight at 4°C to precipitate the lipopeptides.
-
Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to collect the crude extract precipitate.
-
Extract the precipitate with methanol. Collect the organic phase after centrifugation at 10,000 x g for 10 minutes.
-
Dry the methanolic extract, for example, under a stream of nitrogen gas.
-
Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.
-
Dissolve the dried crude extract in a minimal amount of methanol and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the this compound using a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100% acetonitrile). This compound is expected to elute in the higher acetonitrile fractions (80-100%).
-
Collect the fractions and dry them under nitrogen gas or using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol for UPLC-MS analysis.
Protocol 3: Quantification of this compound by UPLC-MS
This protocol provides a method for the quantification of this compound using UPLC-MS.
Materials and Instrumentation:
-
UPLC system coupled to a mass spectrometer
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard of known concentration
-
Methanol for sample dilution
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards in methanol with concentrations ranging from 0.1 to 100 µg/mL.
-
UPLC Method: Set up the UPLC method as described in Table 2.
-
Mass Spectrometry Method: Use electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule of this compound ([M+H]⁺).
-
Analysis: a. Inject the prepared standards to generate a standard curve by plotting the peak area against the concentration. b. Inject the extracted samples. c. Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve. d. Calculate the final concentration in the original culture by accounting for the dilution and concentration factors used during the extraction process.
Visualizations
The following diagrams illustrate the key workflows for the quantification of this compound.
Caption: High-level workflow for this compound quantification.
Caption: Detailed workflow for extraction and analysis of this compound.
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Note: Orfamide B Stability Testing for Formulation Development
Abstract
This application note provides a comprehensive framework and detailed protocols for assessing the stability of Orfamide B, a cyclic lipopeptide with significant therapeutic and agricultural potential.[1][2][3][4] The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document outlines procedures for forced degradation studies and long-term stability testing tailored for this compound, enabling the identification of degradation pathways and the development of a stable formulation. The protocols are designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a cyclic lipopeptide belonging to the orfamide family, which are produced by various Pseudomonas species.[5] These compounds are noted for their biosurfactant and antimicrobial properties. This compound's structure consists of a 10-amino acid peptide chain and a lipid tail, which contributes to its biological activity. The chemical formula for this compound is C₆₃H₁₁₂N₁₀O₁₇, with a molecular weight of 1281.6 g/mol .
The development of a stable pharmaceutical or agricultural formulation requires a thorough understanding of the API's susceptibility to degradation under various environmental conditions. Forced degradation studies, also known as stress testing, are essential for elucidating the intrinsic stability of a molecule by subjecting it to harsh conditions such as acid, base, oxidation, heat, and light. These studies help in identifying potential degradation products and developing stability-indicating analytical methods. Long-term stability studies, on the other hand, evaluate the product's quality over its intended shelf-life under recommended storage conditions.
This document provides detailed experimental protocols for conducting forced degradation and long-term stability studies on this compound. It also includes recommendations for data presentation and visualization to aid in the formulation development process.
Materials and Methods
Materials
-
This compound reference standard (purity ≥95%)
-
HPLC grade acetonitrile, methanol, and water
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Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
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Formic acid (for mobile phase preparation)
-
Class A volumetric flasks and pipettes
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pH meter
-
HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (MS) is recommended for peak purity analysis and identification of degradation products.
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Stability chambers with controlled temperature and humidity
-
Photostability chamber
Analytical Method
A validated, stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for cyclic lipopeptides.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A linear gradient from 30% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples should be diluted to a final concentration of approximately 0.5 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water. This compound is soluble in DMF, DMSO, ethanol, and methanol.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of this compound under various stress conditions. It is recommended to aim for 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without being overly complex.
3.1.1. Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
To 1 mL of the this compound solution, add 1 mL of 1 N HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 1 N NaOH.
-
Dilute the neutralized samples to the target concentration with the mobile phase and analyze by HPLC.
3.1.2. Basic Hydrolysis
-
Prepare a 1 mg/mL solution of this compound as in 3.1.1.
-
To 1 mL of the this compound solution, add 1 mL of 1 N NaOH.
-
Incubate the mixture at 60 °C for 24 hours.
-
Withdraw aliquots at the specified time points.
-
Neutralize the aliquots with an equivalent amount of 1 N HCl.
-
Dilute and analyze by HPLC.
3.1.3. Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound as in 3.1.1.
-
To 1 mL of the this compound solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at the specified time points.
-
Dilute and analyze by HPLC.
3.1.4. Thermal Degradation
-
Place a known amount of solid this compound in a vial and expose it to 70 °C in a dry heat oven for 48 hours.
-
Prepare a 1 mg/mL solution of this compound and expose it to 70 °C for 48 hours.
-
At appropriate time points, withdraw samples, cool to room temperature, dilute if necessary, and analyze by HPLC.
3.1.5. Photolytic Degradation
-
Expose a solid sample and a 1 mg/mL solution of this compound to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light (ICH Q1B guideline).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
Troubleshooting & Optimization
Overcoming low recovery of Orfamide B during purification
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of Orfamide B during purification.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for purifying this compound?
A1: The purification of this compound, a cyclic lipopeptide, typically involves a multi-step process. The common workflow begins with the precipitation of the lipopeptide from the culture supernatant, followed by extraction with an organic solvent. This crude extract is then semi-purified using solid-phase extraction (SPE) and finally polished to high purity using reversed-phase high-performance liquid chromatography (RP-HPLC).
Q2: Why is my overall recovery of this compound so low?
A2: Low recovery of this compound can be attributed to several factors throughout the purification process. As an amphiphilic molecule, it can be lost at each step due to incomplete precipitation, inefficient extraction, irreversible adsorption to surfaces, or suboptimal chromatographic conditions. It is crucial to optimize each stage of the purification to maximize the final yield.
Q3: What kind of recovery rates can I expect?
A3: Recovery rates can vary significantly depending on the specific methods and optimization of each step. While data for this compound is not extensively published, studies on similar cyclic lipopeptides can provide a benchmark. For instance, acid precipitation of the lipopeptide surfactin has been reported to yield around 70% recovery.[1] An optimized process for another class of lipopeptides, pseudofactins, achieved recovery levels of 80-90%.[2]
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot low recovery at each stage of the this compound purification process.
Problem Area 1: Acid Precipitation
Issue: Low yield of precipitate after acidifying the culture supernatant.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect pH | The pH for optimal precipitation of lipopeptides is critical. Ensure the pH of the supernatant is adjusted to approximately 2.0 using a strong acid like hydrochloric acid (HCl). Verify the final pH with a calibrated pH meter. |
| Incomplete Precipitation | Allow the acidified supernatant to stand for a sufficient amount of time, typically overnight at 4°C, to ensure complete precipitation. |
| Loss during collection | After centrifugation, carefully decant the supernatant without disturbing the pellet. Use a high-speed centrifuge to ensure a compact pellet. |
Problem Area 2: Solvent Extraction
Issue: Low recovery of this compound in the crude extract after solvent extraction.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Solvent | Methanol is a commonly used solvent for extracting the acid precipitate.[3] However, the choice of solvent can significantly impact recovery. Consider testing other organic solvents like ethanol or acetonitrile to see if they improve extraction efficiency for your specific this compound analogue. |
| Incomplete Extraction | Ensure the precipitate is thoroughly resuspended and mixed with the solvent. Perform multiple extraction steps (e.g., 2-3 times) and pool the solvent fractions to maximize recovery. |
| Degradation of this compound | While generally stable, prolonged exposure to harsh conditions should be avoided. Minimize the time the sample is in the acidic state before extraction. |
Problem Area 3: Solid-Phase Extraction (SPE)
Issue: this compound is lost during the SPE cleanup step.
| Possible Cause | Troubleshooting Suggestion |
| Poor Binding to the Sorbent | Ensure the C18 cartridge is properly conditioned according to the manufacturer's protocol. The sample should be loaded in a solvent with low organic content to promote binding. |
| Premature Elution | The wash solvent may be too strong, causing this compound to elute along with impurities. Decrease the percentage of organic solvent in the wash steps. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound from the C18 sorbent. Increase the concentration of the organic solvent (e.g., acetonitrile) in the elution buffer. Collect and test all fractions to determine where the product is being lost. |
Problem Area 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue: Low recovery or poor peak shape during the final RP-HPLC purification.
| Possible Cause | Troubleshooting Suggestion |
| Poor Solubility in Injection Solvent | This compound, being hydrophobic, may not be fully soluble in the initial mobile phase if it has a high aqueous content. Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition, or use a small amount of a stronger solvent like DMSO to aid dissolution, but be mindful of its potential impact on peak shape. |
| Irreversible Binding to the Column | Highly hydrophobic peptides can sometimes bind irreversibly to the C18 stationary phase. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% to improve peak shape and reduce tailing. |
| Suboptimal Gradient | The elution gradient may be too steep, leading to poor separation and co-elution with impurities, which can make it seem like the recovery is low. Optimize the gradient to ensure a good separation of this compound from other components. |
Quantitative Data Summary
The following table summarizes recovery and yield data from studies on this compound and similar cyclic lipopeptides to provide a general benchmark for purification efficiency.
| Purification Step/Method | Lipopeptide | Reported Recovery/Yield | Reference |
| Acid Precipitation | Surfactin | ~70% | [1] |
| Optimized Foam Fractionation & Extraction | Pseudofactins | 80-90% | [2] |
| SPE and RP-HPLC | This compound | 33.54 mg from crude extract | |
| SPE | Lipopeptides from B. subtilis | 20% recovery of initial activity |
Experimental Protocols & Visualizations
This compound Purification Workflow
The following diagram illustrates the standard multi-step purification process for this compound.
Caption: Standard workflow for the purification of this compound.
Troubleshooting Logic for Low Recovery
This diagram outlines a logical approach to identifying the source of low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Bioprocess for the Production of Cyclic Lipopeptides Pseudofactins With Efficient Purification From Collected Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Orfamide B peak tailing in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Orfamide B, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in HPLC challenging?
This compound is a cyclic lipopeptide, a class of molecules known for their hydrophobic nature. This hydrophobicity can lead to strong interactions with the stationary phase in reversed-phase HPLC, often resulting in peak tailing. Additionally, the presence of ionizable functional groups in its structure can lead to secondary interactions with the stationary phase, further contributing to poor peak shape if not properly controlled.
Q2: What are the primary causes of this compound peak tailing in reversed-phase HPLC?
Peak tailing for this compound is typically a result of one or more of the following factors:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with any basic functional groups on the this compound molecule, causing tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's ionizable groups, it can exist in both ionized and non-ionized forms, leading to a mixed-mode retention mechanism and peak tailing.[4][5]
-
Peptide Aggregation: Due to its hydrophobic nature, this compound may aggregate, especially at high concentrations, leading to broad and tailing peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion and tailing.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.
Q3: What is the ideal mobile phase composition for analyzing this compound?
A typical mobile phase for analyzing this compound and similar cyclic lipopeptides consists of a gradient of acetonitrile in water, with an acidic modifier.
-
Organic Modifier: Acetonitrile is commonly used.
-
Aqueous Phase: HPLC-grade water.
-
Acidic Modifier: Trifluoroacetic acid (TFA) at a concentration of 0.1% is often effective in minimizing silanol interactions and improving peak shape. Formic acid (0.1%) can also be used, particularly if the analysis is coupled with mass spectrometry (MS), as TFA can cause ion suppression. However, formic acid is a weaker acid and may not be as effective as TFA in reducing peak tailing.
Q4: Which type of HPLC column is best suited for this compound analysis?
A high-quality, end-capped C18 column is a good starting point. These columns have a reduced number of free silanol groups, which minimizes secondary interactions. For particularly challenging separations, consider using a column with a polar-embedded phase or a hybrid particle technology, which can further shield residual silanols and improve peak shape for basic compounds. Columns with a pore size of 100 Å or greater are generally recommended for peptides to ensure good mass transfer.
Q5: How does temperature affect the analysis of this compound?
Increasing the column temperature can significantly improve the peak shape of hydrophobic peptides like this compound. Higher temperatures can reduce mobile phase viscosity, increase the solubility of the analyte, and minimize secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks. A good starting point is to test temperatures in the range of 30°C to 60°C.
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues during the HPLC analysis of this compound.
Problem: The this compound peak is exhibiting significant tailing.
Below is a step-by-step workflow to diagnose and resolve the issue.
Figure 1. A systematic workflow for troubleshooting this compound peak tailing in HPLC.
Data Presentation
The following table summarizes key HPLC parameters and their expected impact on this compound peak shape. This information is based on general principles for hydrophobic peptide analysis and data from closely related compounds like Orfamide A.
| Parameter | Recommended Starting Condition | Potential Impact on Peak Tailing | Troubleshooting Action |
| Column | End-capped C18, 100 Å, 2.1-4.6 mm ID | High-quality, well-maintained columns reduce silanol interactions. | Replace an old or contaminated column. Consider a column with a different chemistry (e.g., polar-embedded). |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | TFA is a strong ion-pairing agent that masks silanol interactions, reducing tailing. | If using formic acid and tailing is observed, consider switching to TFA (if MS is not used). |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Consistent modifier concentration across the gradient is important. | Ensure the same concentration of the acidic modifier is in both mobile phases A and B. |
| Gradient | 5-95% Acetonitrile over 20-30 min | A shallow gradient can sometimes improve peak shape. | Optimize the gradient slope around the elution time of this compound. |
| Flow Rate | 0.5-1.0 mL/min for analytical columns | Lower flow rates can sometimes improve peak shape. | Experiment with a lower flow rate, but be mindful of longer run times. |
| Column Temp. | 30°C | Increasing temperature can significantly reduce tailing for hydrophobic peptides. | Increase the temperature in 10°C increments up to 60°C. |
| Injection Volume | 5-20 µL | Overloading the column can cause peak distortion. | Reduce the injection volume or dilute the sample. |
| Sample Solvent | Initial mobile phase composition | A strong sample solvent can cause peak distortion. | Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. |
Experimental Protocols
The following is a detailed methodology for the reversed-phase HPLC analysis of this compound, based on protocols for the closely related Orfamide A.
Objective: To achieve a sharp, symmetrical peak for the quantification of this compound.
Materials:
-
This compound standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
End-capped C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm, 100 Å)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.
-
Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.
-
Note: If using formic acid, substitute TFA with formic acid at the same concentration.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: End-capped C18 (e.g., 4.6 x 150 mm, 5 µm, 100 Å)
-
Column Temperature: 40°C (can be optimized between 30-60°C)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 214 nm
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved before the first injection.
-
Data Analysis: Integrate the peak for this compound and calculate the tailing factor. A tailing factor close to 1.0 indicates a symmetrical peak. If tailing is observed, refer to the troubleshooting guide.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Optimizing Orfamide B Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Orfamide B from bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound yield consistently low?
Low yields of this compound can stem from several factors related to bacterial cultivation and extraction efficiency. The primary causes are often suboptimal culture conditions.[1] Key parameters to verify include the composition of the culture medium, the initial pH, incubation temperature, and aeration.[1] For instance, King's B medium is commonly used, with an optimal starting pH around 7.0 and a temperature of 28°C.[1][2] Nutrient limitation, particularly of carbon and nitrogen sources, can also significantly hamper production.[3]
Q2: I'm observing significant batch-to-batch variability. What are the likely causes?
Batch-to-batch inconsistency is typically traced back to variations in the initial steps of the process. Inconsistent inoculum preparation, such as using colonies of different ages or varying the volume of the seed culture, can lead to variable growth and metabolite production. Likewise, slight differences in media composition between batches can result in fluctuating yields. Standardizing your protocols for inoculum and media preparation is crucial for reproducibility.
Q3: How can I improve the separation of this compound from its structural analogs?
Pseudomonas species often co-produce a mixture of Orfamide analogs (e.g., Orfamide A, G), which can complicate purification due to their similar chemical structures. A two-step purification strategy is highly effective:
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for initial fractionation. Eluting with a stepwise gradient of acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100%) can effectively separate different lipopeptide families.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity separation of this compound from its analogs, a semi-preparative RP-HPLC with a C18 column is necessary. Optimizing the gradient elution is key to resolving these closely related compounds.
Q4: My final product is impure. What are common sources of contamination and how can I avoid them?
Contamination often arises from other cellular components or co-produced metabolites. To minimize this:
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Ensure complete cell removal: Before starting the extraction, make sure bacterial cells are completely pelleted by centrifugation (e.g., 10,000 x g for 10-20 minutes). Any remaining cells can lyse and release contaminating intracellular contents.
-
Optimize precipitation: The acid precipitation step should be fine-tuned to selectively precipitate the lipopeptides of interest while leaving other impurities in the supernatant.
-
Incorporate wash steps: Additional washing steps during the extraction and purification protocols can help remove residual contaminants.
Q5: What is the standard protocol for extracting this compound from the culture supernatant?
The most common method involves acid precipitation followed by solvent extraction. First, the bacterial culture is centrifuged to separate the supernatant. The supernatant is then acidified to a pH of 2.0 using 6 M HCl and stored at 4°C overnight to precipitate the lipopeptides. The resulting precipitate is then extracted with a solvent like methanol or ethyl acetate to yield the crude extract.
Q6: My Pseudomonas strain is known for poor secretion. Is there an alternative extraction method?
Yes. For strains where Orfamide secretion is hampered, an intracellular extraction method can be employed. In this case, the bacterial cells are collected after centrifugation. The cell pellet is then suspended in a 50% (v/v) acetonitrile/water solution and physically disrupted using ultrasonication. After sonication, the mixture is centrifuged, and the supernatant containing the released Orfamides is collected for further purification.
Data Presentation
Table 1: Optimal Cultivation Parameters for Orfamide Production
| Parameter | Recommended Condition | Reference |
|---|---|---|
| Bacterial Strain | Pseudomonas sp. CMR5c or CMR12a | |
| Medium | King's B (KB) Liquid Medium | |
| Inoculum | 1% (v/v) from a 24-hour seed culture | |
| Temperature | 28°C | |
| Agitation | 150 - 200 rpm | |
| Initial pH | ~7.0 |
| Incubation Time | 48 hours | |
Table 2: Troubleshooting Guide for Low this compound Yield
| Potential Cause | Recommended Solution | Reference |
|---|---|---|
| Suboptimal Medium | Ensure adequate carbon (e.g., glucose) and nitrogen sources. Verify presence of trace elements as in King's B medium. | |
| Incorrect pH | Measure and adjust the initial pH of the medium to ~7.0. Buffer the medium if significant pH shifts occur during cultivation. | |
| Suboptimal Temperature | Maintain a constant incubation temperature of 28°C. | |
| Poor Aeration | Ensure adequate agitation (150-200 rpm) for sufficient oxygen supply. |
| Inconsistent Inoculum | Standardize the inoculum preparation protocol (age, cell density, volume). | |
Table 3: Key Parameters for this compound Extraction and Purification
| Step | Parameter | Recommended Value/Method | Reference |
|---|---|---|---|
| Cell Removal | Centrifugation | 10,000 x g for 10 min | |
| Precipitation | Acidification (Supernatant) | Add 6 M HCl to pH 2.0, store at 4°C overnight | |
| Crude Extraction | Solvent | Methanol or Ethyl Acetate | |
| Semi-Purification | Solid-Phase Extraction | C18 Cartridge with Acetonitrile/Water step gradient |
| Final Purification | RP-HPLC | Semi-preparative C18 column with Acetonitrile/Water gradient (containing 0.1% TFA) | |
Experimental Protocols
Protocol 1: Cultivation of this compound-Producing Pseudomonas sp.
-
Inoculum Preparation: Streak the Pseudomonas sp. strain on a King's B (KB) agar plate and incubate at 28°C for 24-48 hours. Inoculate a single colony into a 250 mL flask containing 50 mL of liquid KB medium. Incubate this seed culture for 24 hours at 28°C on a shaker at 150 rpm.
-
Production Culture: Inoculate a 2 L flask containing 500 mL of liquid KB medium with the seed culture (1% v/v).
-
Incubation: Incubate the production culture for 48 hours at 28°C with agitation at 150 rpm.
Protocol 2: Extraction of this compound from Culture Supernatant
-
Harvesting: Centrifuge the 48-hour culture at 10,000 x g for 10 minutes to pellet the bacterial cells. Carefully collect the supernatant.
-
Acid Precipitation: Acidify the collected supernatant to a pH of 2.0 using 6 M HCl.
-
Incubation for Precipitation: Store the acidified supernatant at 4°C overnight to allow for the complete precipitation of lipopeptides.
-
Crude Extraction: Centrifuge the acidified supernatant at 10,000 x g for 10 minutes to pellet the precipitate. Discard the supernatant. Extract the precipitate with methanol. Centrifuge again to remove any remaining solids and collect the methanol phase.
-
Drying: Dry the methanol extract at room temperature or using a rotary evaporator to yield the crude this compound extract.
Protocol 3: Purification of this compound using SPE and RP-HPLC
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by washing with methanol, followed by HPLC-grade water. b. Dissolve the crude extract in a minimal amount of methanol, dilute with water, and load it onto the cartridge. c. Elute the compounds using a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100%). d. Collect each fraction and identify those containing Orfamides using a droplet collapse assay or UPLC-MS analysis. e. Pool the active fractions and dry them under a stream of nitrogen or by lyophilization.
-
Reversed-Phase HPLC (RP-HPLC): a. Dissolve the semi-purified extract from the SPE step in the initial mobile phase (e.g., 90% acetonitrile/water with 0.1% TFA). b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto a semi-preparative C18 column. d. Separate the Orfamide analogs using a gradient elution method, for example, 90-100% acetonitrile in water (with 0.1% TFA) over 30 minutes. e. Collect the fraction corresponding to this compound and remove the solvent via lyophilization to obtain the pure compound.
Visualizations
Caption: Standard workflow for this compound extraction and purification.
Caption: Logical workflow for troubleshooting low this compound yields.
References
Technical Support Center: Orfamide B Solubility and Bioassay Preparation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for improving the solubility of Orfamide B for use in various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a cyclic lipopeptide natural product produced by certain species of Pseudomonas bacteria.[1] It consists of a cyclic peptide structure and a fatty acid tail, which contributes to its poor water solubility.[1][2] For most biological assays conducted in aqueous buffer systems, the low aqueous solubility of this compound can lead to precipitation, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[3] However, it has poor solubility in water.[4]
Q3: What is the recommended starting procedure for dissolving this compound for a bioassay?
A3: The standard approach is to first prepare a high-concentration stock solution of this compound in an organic solvent, typically DMSO. This stock solution is then diluted into the aqueous assay buffer to the final desired concentration immediately before use.
Q4: What is the maximum permissible concentration of DMSO in cell-based assays?
A4: The final concentration of DMSO in most cell-based assays should be kept as low as possible to avoid cellular toxicity and off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many researchers aiming for a concentration of 0.1% or lower. It is crucial to determine the specific tolerance of your cell line to DMSO by running appropriate vehicle controls.
Q5: What should I do if this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer?
A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Lower the final concentration: The simplest solution is to reduce the final concentration of this compound in your assay.
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring the buffer. This helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.
-
Increase the volume of the final solution: By increasing the total volume of your assay medium, you can lower the final concentration of both this compound and the organic co-solvent.
-
Use a higher percentage of co-solvent: If your assay can tolerate it, you can slightly increase the final percentage of DMSO. However, be mindful of the potential for solvent-induced artifacts.
-
Employ solubility enhancers: Consider the use of surfactants or cyclodextrins in your assay medium to improve the solubility of this compound.
Troubleshooting Guide: Common Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in the initial organic solvent. | Insufficient solvent volume or inadequate mixing. | Increase the volume of the organic solvent. Use sonication or gentle warming (do not exceed 40°C) to aid dissolution. |
| The solution becomes cloudy or forms a precipitate upon dilution into aqueous buffer. | The solubility limit of this compound in the final aqueous/organic mixture has been exceeded. | Follow the troubleshooting steps outlined in FAQ Q5. Prepare fresh dilutions for each experiment and avoid storing diluted solutions. |
| Inconsistent results between experiments. | Precipitation of this compound leading to variable effective concentrations. | Ensure complete dissolution of the stock solution before each use. Visually inspect the final diluted solution for any signs of precipitation before adding it to your assay. |
| Observed cellular toxicity in vehicle controls. | The concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line. | Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent for your cells. Keep the final solvent concentration consistent across all experimental conditions. |
Data Presentation: Solubility of this compound
Due to the limited availability of precise quantitative solubility data in public literature, we recommend experimentally determining the solubility of this compound in your specific buffer systems. The following table provides a template for summarizing your findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 25 | > Value to be determined | > Value to be determined | Stock solution preparation. |
| Ethanol | 25 | Value to be determined | Value to be determined | |
| Methanol | 25 | Value to be determined | Value to be determined | |
| PBS (pH 7.4) | 25 | Value to be determined | Value to be determined | Poor solubility expected. |
| Assay Buffer + 0.1% DMSO | 25 | Value to be determined | Value to be determined | Kinetic solubility. |
| Assay Buffer + 0.5% DMSO | 25 | Value to be determined | Value to be determined | Kinetic solubility. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
Materials:
-
Lyophilized this compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is 1281.6 g/mol .
-
Carefully add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but avoid excessive heat to prevent degradation.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution of this compound for Bioassays
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound required for your bioassay.
-
Calculate the volume of the this compound stock solution needed to achieve this final concentration in your total assay volume. Ensure the final DMSO concentration remains within the tolerated limits for your assay (e.g., ≤ 0.5%).
-
Add the required volume of aqueous assay buffer to a sterile tube.
-
While gently vortexing the tube with the assay buffer, add the calculated volume of the this compound stock solution in a slow, dropwise manner.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the working solution to ensure it is clear and free of any precipitate.
-
Use the freshly prepared working solution immediately in your bioassay.
Protocol 3: Experimental Determination of this compound Solubility (Turbidimetric Method)
This protocol provides a general guideline for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength between 500-700 nm (e.g., 620 nm)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In the 96-well plate, add the aqueous buffer to each well.
-
Add a small, consistent volume of each this compound dilution (and a DMSO-only control) to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for potential precipitation.
-
Measure the absorbance (optical density) of each well at a wavelength where precipitated compound will scatter light (e.g., 620 nm).
-
The solubility limit is the highest concentration at which the absorbance is not significantly different from the DMSO-only control wells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the solubilization of this compound for bioassays.
Caption: Proposed signaling pathway for Orfamide biosynthesis and action.
References
Technical Support Center: Enhancing the Antifungal Efficacy of Orfamide B
Welcome to the Technical Support Center for Orfamide B. This resource is designed for researchers, scientists, and drug development professionals actively working with the cyclic lipopeptide this compound. Here you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unlock the full potential of this promising antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of antifungal action?
A1: this compound is a cyclic lipopeptide biosurfactant produced by several species of Pseudomonas bacteria.[1][2] Its structure consists of a 10-amino acid peptide ring linked to a 3-hydroxydecanoic acid tail. The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane. Its amphipathic nature allows it to insert into the lipid bilayer, leading to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell lysis.[3] This disruption of membrane integrity is a key factor in its fungicidal activity.
Q2: What is the difference between Orfamide A, B, and G, and how does it affect their antifungal activity?
A2: Orfamide A and B are structurally very similar, differing by only a single amino acid at position four (Valine in A, Isoleucine in B). Orfamide G shares the same amino acid sequence as this compound but has a longer fatty acid tail (C12 vs. C10).[1] Studies have shown that these subtle structural differences do not significantly alter their antifungal efficacy against a range of fungal and oomycete pathogens, with all three compounds exhibiting comparable potency in various bioassays.[1]
Q3: Can the antifungal efficacy of this compound be enhanced?
A3: Yes, the antifungal efficacy of this compound can be enhanced through two primary strategies:
-
Combination Therapy: Utilizing this compound in synergy with other antifungal agents.
-
Structural Modification: Synthetically altering the structure of this compound to improve its intrinsic activity.
This support center will provide detailed guidance on both approaches.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Antifungal Activity of this compound in Monotherapy
Question: My experiments with this compound alone are showing variable or weak antifungal effects. What could be the cause and how can I troubleshoot this?
Answer:
Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Purity and Integrity of this compound:
-
Verification: Confirm the purity of your this compound sample using HPLC and its identity via mass spectrometry. Impurities can interfere with its activity.
-
Storage: this compound, like other peptides, can be sensitive to degradation. Store it as a lyophilized powder at -20°C or lower. For stock solutions in solvents like DMSO, store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Experimental Conditions:
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not inhibiting fungal growth or interfering with this compound's activity. Always include a solvent control.
-
pH of the Medium: The activity of some lipopeptides can be pH-dependent. Verify that the pH of your growth medium is within the optimal range for both fungal growth and this compound activity.
-
Media Components: Components in rich media can sometimes sequester lipopeptides, reducing their effective concentration. Consider using a minimal defined medium for your assays.
-
-
Fungal Strain Variability:
-
Susceptibility Testing: Different fungal species and even different strains of the same species can have varying intrinsic susceptibility to this compound. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific strain.
-
Issue 2: Difficulty in Observing and Quantifying Synergistic Effects with Other Antifungals
Question: I am trying to test for synergy between this compound and other antifungals, but my results are unclear. How can I reliably assess and quantify synergy?
Answer:
Assessing synergy requires a systematic approach. The checkerboard assay is the gold-standard method for this purpose.
-
Checkerboard Assay Protocol: A detailed protocol is provided in the "Experimental Protocols" section below. This method allows for the testing of a wide range of concentration combinations of two drugs.
-
Fractional Inhibitory Concentration (FIC) Index: The results of a checkerboard assay are quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interaction is interpreted based on the FIC index value:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Common Pitfalls and Solutions:
-
Inaccurate MIC Determination: Ensure you have accurately determined the MIC of each drug individually before performing the checkerboard assay.
-
Incorrect Plate Setup: Carefully map out your serial dilutions for both drugs on the 96-well plate to ensure all combinations are tested correctly.
-
Visual vs. Spectrophotometric Reading: Visual inspection of growth can be subjective. Use a spectrophotometer to read the optical density at 600 nm for a more quantitative measure of growth inhibition.
-
Enhancing Efficacy Through Combination Therapy
Combining this compound with conventional antifungal agents can lead to synergistic effects, allowing for lower effective doses and potentially mitigating the development of resistance. The primary mechanism for this synergy is thought to be the membrane-disrupting action of this compound, which facilitates the entry of the second antifungal agent into the fungal cell.
Data on Synergistic Interactions of Cyclic Lipopeptides
Disclaimer: The following data is for cyclic lipopeptides with similar mechanisms of action to this compound. Specific quantitative data for this compound in combination therapies is limited in publicly available literature. These values should be used as a guide for experimental design.
| Cyclic Lipopeptide | Combination Agent | Fungal Species | FIC Index | Interaction |
| Bacillomycin D | Amphotericin B | Candida albicans | 0.28 - 0.5 | Synergy |
| Iturin A | Fluconazole | Candida albicans | ≤ 0.5 | Synergy |
| Surfactin | Iturin A | Fusarium oxysporum | Not specified | Synergism |
Signaling Pathway of Synergistic Action
// Nodes OrfamideB [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherAntifungal [label="Conventional Antifungal\n(e.g., Fluconazole, Amphotericin B)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FungalMembrane [label="Fungal Cell Membrane", shape=ellipse, style=dashed, color="#EA4335"]; MembraneDisruption [label="Membrane Disruption &\nPore Formation", fillcolor="#FBBC05", fontcolor="#202124"]; IncreasedPermeability [label="Increased Membrane\nPermeability", fillcolor="#FBBC05", fontcolor="#202124"]; IntracellularTarget [label="Intracellular Target\n(e.g., Ergosterol synthesis,\nDNA/RNA synthesis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FungalCellDeath [label="Fungal Cell Death", shape=doubleoctagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges OrfamideB -> FungalMembrane [label="Inserts into"]; FungalMembrane -> MembraneDisruption [style=invis]; OrfamideB -> MembraneDisruption [style=invis]; MembraneDisruption -> IncreasedPermeability; IncreasedPermeability -> OtherAntifungal [label="Facilitates entry of", dir=back]; OtherAntifungal -> IntracellularTarget [label="Inhibits"]; IntracellularTarget -> FungalCellDeath; MembraneDisruption -> FungalCellDeath [label="Ion leakage"]; }
Caption: Synergistic antifungal action of this compound with conventional antifungals.
Enhancing Efficacy Through Structural Modification
Rational design of this compound analogs can lead to improved antifungal potency, selectivity, and pharmacokinetic properties.
Workflow for Rational Design and Synthesis
// Nodes SAR_Analysis [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetModification [label="Identify Target for Modification\n(Fatty Acid Tail or Amino Acid Residue)", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Solid-Phase Peptide Synthesis\n&\nFatty Acid Acylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification (HPLC)\n&\nCharacterization (MS, NMR)"]; Bioassays [label="Antifungal Activity Assays\n(MIC, MFC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LeadOptimization [label="Lead Optimization", shape=ellipse, style=dashed, color="#5F6368"];
// Edges SAR_Analysis -> TargetModification; TargetModification -> Synthesis; Synthesis -> Purification; Purification -> Bioassays; Bioassays -> SAR_Analysis [label="Feedback"]; Bioassays -> LeadOptimization; }
Caption: Workflow for the rational design and synthesis of this compound analogs.
Key Areas for Modification:
-
Fatty Acid Tail:
-
Length: Modifying the length of the acyl chain can influence the hydrophobicity of the molecule and its ability to interact with the fungal membrane.
-
Saturation: Introducing unsaturation into the fatty acid tail can alter its conformational flexibility.
-
-
Amino Acid Sequence:
-
Hydrophobicity/Hydrophilicity: Substituting amino acids to alter the overall hydrophobic/hydrophilic balance of the peptide ring can affect membrane interaction.
-
Charge: Introducing charged amino acid residues can enhance electrostatic interactions with the negatively charged components of the fungal membrane.
-
Experimental Protocols
Protocol 1: Checkerboard Assay for Antifungal Synergy Testing
Objective: To determine the in vitro interaction between this compound and another antifungal agent against a specific fungal strain.
Materials:
-
96-well microtiter plates
-
Fungal isolate
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
Stock solution of the second antifungal agent
-
Sterile water or buffer
-
Spectrophotometer
Methodology:
-
Prepare Fungal Inoculum: a. Culture the fungal isolate on an appropriate agar medium. b. Prepare a suspension of fungal spores or cells in sterile water or buffer. c. Adjust the suspension to a concentration of 1-5 x 10^5 cells/mL.
-
Prepare Drug Dilutions: a. In a separate 96-well plate or in tubes, prepare serial dilutions of this compound and the second antifungal agent at 4 times the final desired concentrations.
-
Set up the Checkerboard Plate: a. Add 50 µL of growth medium to all wells of a 96-well plate. b. Along the x-axis (columns 2-11), add 50 µL of each dilution of this compound. Column 1 will have no this compound. Column 12 will serve as a sterility control (no inoculum). c. Along the y-axis (rows B-G), add 50 µL of each dilution of the second antifungal agent. Row A will have no second antifungal. Row H will serve as a growth control (no drugs). d. This creates a matrix of drug combinations.
-
Inoculate the Plate: a. Add 100 µL of the fungal inoculum to all wells except the sterility control wells.
-
Incubation: a. Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
Read Results: a. Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible growth. b. For quantitative analysis, read the optical density at 600 nm.
-
Calculate FIC Index: a. Use the formula provided in the "Troubleshooting Guides" section to calculate the FIC index and determine the nature of the interaction.
Protocol 2: General Method for Solid-Phase Synthesis and Modification of this compound Analogs
Objective: To synthesize analogs of this compound with modifications in the fatty acid tail or amino acid sequence.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Fatty acids of varying lengths
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC system for purification
-
Mass spectrometer for characterization
Methodology:
-
Peptide Synthesis: a. The linear peptide sequence of this compound is assembled on a solid support (e.g., Rink amide resin) using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry. b. Amino acid substitutions can be made by using the desired Fmoc-protected amino acid at the corresponding coupling step.
-
N-terminal Acylation (Fatty Acid Modification): a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, the desired fatty acid is coupled to the N-terminus of the resin-bound peptide using standard coupling reagents.
-
Cleavage and Deprotection: a. The peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail.
-
Cyclization: a. The linear lipopeptide is cyclized in solution, typically using a macrolactamization reagent.
-
Purification and Characterization: a. The crude cyclic lipopeptide is purified by reverse-phase HPLC. b. The identity and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 3. Defining fractional inhibitory concentration index cutoffs for additive interactions based on self-drug additive combinations, Monte Carlo simulation analysis, and in vitro-in vivo correlation data for antifungal drug combinations against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability in Orfamide B production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in Orfamide B production.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production, presented in a question-and-answer format.
Question: What are the potential causes for low or no this compound yield, and how can I address them?
Answer:
Low or no yield of this compound can stem from several factors, ranging from suboptimal fermentation conditions to issues with the production strain itself. A systematic approach to troubleshooting is recommended.
Key Troubleshooting Steps:
-
Verify Production Strain Integrity:
-
Genetic Instability: Non-ribosomal peptide synthetase (NRPS) gene clusters, like the ofa cluster for Orfamide biosynthesis, can be susceptible to mutations. It is crucial to re-streak your Pseudomonas culture from a frozen stock to ensure the genetic integrity of the production strain. Regular quality control checks of the inoculum are also recommended.
-
Incorrect Strain: Confirm the identity of your Pseudomonas strain (e.g., Pseudomonas sp. CMR5c or CMR12a) as an this compound producer.
-
-
Optimize Fermentation Parameters:
-
pH: The pH of the culture medium is critical. For lipopeptide production by Pseudomonas species, a neutral to slightly alkaline pH range of 7.0 to 8.0 is generally considered optimal.[1] Significant deviations can negatively impact enzyme activity and nutrient uptake, leading to reduced yields.
-
Temperature: The optimal temperature for secondary metabolite production is often lower than the optimal temperature for biomass growth. While many Pseudomonas strains grow well at 28-30°C, higher lipopeptide yields are frequently observed at lower temperatures, typically between 15°C and 20°C.[1]
-
Dissolved Oxygen (DO): Inadequate aeration can limit production. Ensure sufficient dissolved oxygen levels by optimizing agitation and aeration rates.
-
-
Evaluate Medium Composition:
-
Carbon and Nitrogen Sources: The choice and ratio of carbon and nitrogen sources significantly influence yield. Glucose is often an effective carbon source, while complex nitrogen sources like peptone and yeast extract, or inorganic sources like ammonium nitrate, can be effective.[1] The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize.
-
Nutrient Limitation: Analyze the consumption of key nutrients throughout the fermentation process. If a key nutrient is depleted early, consider implementing a fed-batch strategy.
-
Question: I am observing significant batch-to-batch variability in my this compound production. What are the likely causes and solutions?
Answer:
Inconsistent production is a common challenge in fermentation processes. The key to minimizing variability is to standardize every step of your workflow.
Sources of Variability and Corresponding Solutions:
| Source of Variability | Recommended Solution |
| Inoculum Quality | Standardize the inoculum preparation protocol, including the age, cell density (OD600), and volume of the seed culture. Always use a fresh culture from a frozen stock for inoculum preparation. |
| Raw Material Quality | Source high-quality, consistent raw materials for the fermentation medium. Perform quality control checks on incoming batches of media components. |
| Process Control | Calibrate all sensors (e.g., pH, DO, temperature) before each fermentation run. Ensure that controllers for these parameters are functioning correctly and maintaining setpoints. |
| Foaming | Excessive foaming can lead to loss of culture volume and contamination. This can be caused by high agitation or aeration rates, or high concentrations of proteins in the medium. Reduce agitation/aeration, ensuring DO levels remain sufficient, and add an appropriate antifoaming agent (e.g., silicone-based) as needed. |
Question: I am having difficulty with the downstream purification of this compound. What are some common issues and how can I resolve them?
Answer:
Downstream processing can be challenging due to the co-production of other lipopeptides and interfering compounds.
Common Purification Issues and Solutions:
| Issue | Recommended Solution |
| Co-production of Interfering Compounds | Adjust the medium composition to minimize the production of unwanted byproducts. Optimize the pH during the initial acid precipitation step for better selectivity. |
| Emulsion Formation during Solvent Extraction | Emulsions can form during liquid-liquid extraction. To break emulsions, try centrifuging at higher speeds or for a longer duration. Alternatively, consider using different extraction solvents. |
| Poor Separation during Chromatography | For Solid-Phase Extraction (SPE), ensure proper conditioning of the C18 cartridge. During RP-HPLC, optimize the gradient of the mobile phase (e.g., acetonitrile and water with an ion-pairing agent like trifluoroacetic acid) to achieve better separation of this compound from other Orfamide analogs and impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound?
A1: this compound is a cyclic lipopeptide consisting of a 10-amino acid peptide chain linked to a 3-hydroxy fatty acid tail. It differs from Orfamide A by a single amino acid substitution (Isoleucine in this compound instead of Valine in Orfamide A). This compound shares the same amino acid sequence as Orfamide G but has a different fatty acid chain length (C14 for this compound and C16 for Orfamide G).[2][3]
Q2: Which bacterial strains are known to produce this compound?
A2: this compound is produced by certain Pseudomonas species, notably Pseudomonas sp. CMR5c and Pseudomonas sp. CMR12a.
Q3: What is a suitable medium for this compound production?
A3: King's B (KB) medium is commonly used for the cultivation of Pseudomonas species and the production of Orfamides.
Q4: How is this compound biosynthesis regulated?
A4: The biosynthesis of Orfamides is regulated by complex signaling pathways. The Gac/Rsm signal transduction pathway acts as a global regulator, while LuxR-type transcriptional regulators are often found flanking the Orfamide biosynthesis (ofa) gene cluster and are believed to be pathway-specific regulators.
Q5: What analytical methods can be used to detect and quantify this compound?
A5: A simple and rapid qualitative method to screen for the presence of biosurfactants like this compound is the droplet collapse assay. For quantification and detailed analysis, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the methods of choice.
Data Presentation
Table 1: Illustrative Effect of pH on this compound Yield
| pH | Relative this compound Yield (%) | Notes |
| 6.0 | 45 | Acidic conditions are generally suboptimal for production. |
| 7.0 | 90 | Neutral pH supports good production. |
| 7.5 | 100 | Optimal pH for Orfamide production in many Pseudomonas species. |
| 8.0 | 85 | Slightly alkaline conditions are also favorable. |
| 9.0 | 55 | Highly alkaline conditions can inhibit production. |
Disclaimer: This table presents illustrative data based on general trends for cyclic lipopeptide production in Pseudomonas. Actual yields may vary depending on the specific strain and other fermentation conditions.
Table 2: Illustrative Effect of Temperature on this compound Yield
| Temperature (°C) | Relative this compound Yield (%) | Notes |
| 15 | 90 | Lower temperatures often favor secondary metabolite production. |
| 20 | 100 | Often found to be the optimal temperature for lipopeptide production. |
| 25 | 75 | Increased biomass but potentially lower specific productivity of this compound. |
| 30 | 50 | Closer to the optimal temperature for growth, but may not be optimal for production. |
Disclaimer: This table presents illustrative data based on general trends for cyclic lipopeptide production in Pseudomonas. Actual yields may vary depending on the specific strain and other fermentation conditions.
Experimental Protocols
Protocol 1: Culturing Pseudomonas sp. CMR5c for this compound Production
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a single colony of Pseudomonas sp. CMR5c from a fresh agar plate into a 250 mL flask containing 50 mL of liquid King's B (KB) medium.
-
Incubate the seed culture on a rotary shaker at 28°C for 24 hours.
-
-
Large-Scale Culture:
-
Inoculate 2 L flasks containing 500 mL of liquid KB medium with the seed culture to an initial optical density at 600 nm (OD600) of 0.05.
-
Incubate the large-scale cultures at 20°C with a stirring rate of 150 rpm for 48-72 hours.
-
Protocol 2: Extraction and Purification of this compound
-
Cell Removal:
-
Harvest the bacterial culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant.
-
-
Acid Precipitation:
-
Acidify the supernatant to a pH of 2.0 using 6 M hydrochloric acid.
-
Incubate the acidified supernatant at 4°C overnight to allow for the precipitation of lipopeptides.
-
Centrifuge at 10,000 x g for 10 minutes to collect the crude precipitate.
-
-
Methanol Extraction:
-
Extract the precipitate with methanol.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Collect the methanol supernatant and dry it (e.g., using a rotary evaporator or under a stream of nitrogen).
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 900 mg) by washing it sequentially with methanol and then with HPLC-grade water.
-
Sample Loading: Dissolve the dried crude extract in a minimal volume of methanol and dilute with water. Load the sample onto the conditioned C18 cartridge.
-
Step-Gradient Elution: Elute the bound compounds using a stepwise gradient of increasing acetonitrile concentration in water (e.g., 20%, 40%, 60%, 80%, 100% acetonitrile). Collect each fraction separately.
-
Fraction Analysis: Screen the collected fractions for the presence of this compound using the droplet collapse assay and confirm with UPLC-MS if available. The 80% and 100% acetonitrile fractions are likely to contain the orfamides.
-
Pooling and Drying: Pool the active fractions and dry them.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Sample Preparation: Dissolve the dried, semi-purified extract from the SPE step in the initial mobile phase (e.g., 80% acetonitrile/water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Separation: Inject the sample onto a semi-preparative C18 column. Use a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to separate this compound. For example, a gradient of 80-100% acetonitrile over 30 minutes.
-
Fraction Collection: Monitor the elution profile with a UV detector (e.g., at 214 nm) and collect the fractions corresponding to the this compound peak.
-
Purity Analysis and Drying: Analyze the purity of the collected fractions by analytical HPLC-MS and pool the pure fractions. Lyophilize or evaporate the solvent to obtain pure this compound.
-
Mandatory Visualization
Caption: The Gac/Rsm signaling pathway regulating Orfamide biosynthesis in Pseudomonas.
Caption: LuxR-type regulation of the Orfamide (ofa) biosynthesis gene cluster.
Caption: A logical workflow for troubleshooting low this compound yield.
References
Orfamide B quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orfamide B. The information provided here will assist in ensuring the quality control and accurate purity assessment of this cyclic lipopeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the quality and purity of this compound?
A1: The primary analytical techniques for the quality control and purity assessment of this compound are Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These methods are used for identification, quantification, and structural elucidation.
Q2: What are the most common impurities found in this compound samples?
A2: The most common impurities are structurally related Orfamide homologs. Orfamide A and this compound differ by a single amino acid, while this compound and Orfamide G have the same amino acid sequence but differ in the length of their fatty acid chains.[2] Other related impurities, such as Orfamide F, which has an additional unsaturation compared to Orfamide G, may also be present.[1]
Q3: How can I differentiate this compound from its closely related homologs?
A3: Differentiation can be achieved using high-resolution UPLC-MS. The high resolving power of UPLC can separate the homologs based on slight differences in their polarity, while high-resolution mass spectrometry can distinguish them based on their precise mass-to-charge ratios.[1] NMR spectroscopy is also a powerful tool for structural confirmation and differentiation.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: While specific stability studies on this compound are not widely published, as a lipopeptide, it is recommended to store it in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it at -20°C or below is advisable. It is also important to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
HPLC and UPLC-MS Analysis
Problem: Poor resolution between this compound and its homologs.
| Possible Cause | Solution |
| Suboptimal mobile phase composition | Optimize the organic modifier (acetonitrile vs. methanol) and the acidic modifier (formic acid vs. trifluoroacetic acid). A shallow gradient elution program can also improve separation. |
| Inappropriate column chemistry | Use a high-resolution reversed-phase column (e.g., C18) with a small particle size (e.g., ≤1.8 µm for UPLC) to enhance separation efficiency. |
| Column temperature variations | Maintain a constant and optimized column temperature to ensure reproducible retention times and improve peak shape. |
Problem: Peak tailing in the chromatogram.
| Possible Cause | Solution |
| Secondary interactions with the column | Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to minimize interactions with residual silanol groups on the stationary phase. |
| Column overload | Reduce the injection volume or the sample concentration to avoid saturating the column. |
| Column contamination | Use a guard column and ensure proper sample clean-up to prevent contamination of the analytical column. |
Problem: Unexpected peaks in the mass spectrum.
| Possible Cause | Solution |
| Presence of adducts | Look for common adducts such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺). This is common in electrospray ionization. |
| In-source fragmentation | Optimize the ionization source parameters (e.g., capillary voltage, source temperature) to minimize fragmentation of the parent ion. |
| Presence of unknown impurities or degradation products | Isolate the unknown peak using preparative HPLC and perform further structural elucidation using tandem MS (MS/MS) and NMR. |
NMR Spectroscopy
Problem: Broad or distorted peaks in the NMR spectrum.
| Possible Cause | Solution |
| Sample aggregation | This compound, as a lipopeptide, may aggregate at high concentrations. Run the NMR experiment at a lower concentration or in a different solvent (e.g., deuterated methanol or acetonitrile). |
| Poor sample shimming | Carefully shim the magnetic field to improve its homogeneity and obtain sharper peaks. |
| Presence of paramagnetic impurities | Ensure the sample and the NMR tube are free from any paramagnetic contaminants. |
Quantitative Data
Table 1: UPLC-MS Data for Orfamide Homologs
| Compound | Molecular Formula | [M+H]⁺ (m/z) |
| This compound | C₆₅H₁₁₆N₁₀O₁₇ | 1281.8 |
| Orfamide F | Not specified | 1307.7 |
| Orfamide G | Not specified | 1309.6 |
Data sourced from a study on Orfamide lipopeptides produced by Pseudomonas protegens.
Experimental Protocols
Protocol 1: UPLC-MS Analysis for this compound Purity Assessment
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over a specified time (e.g., 10 minutes), followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-2000.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity and minimal fragmentation.
-
Data Analysis: Integrate the peak areas of this compound and all identified impurities to calculate the percentage purity.
-
Protocol 2: NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., methanol-d4 or acetonitrile-d3) in a 5 mm NMR tube.
-
NMR Experiments:
-
Acquire a 1D proton (¹H) NMR spectrum to get an overview of the proton signals.
-
Acquire a 1D carbon (¹³C) NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to confirm the amino acid sequence, the structure of the fatty acid chain, and the overall cyclic structure of this compound.
Visualizations
References
- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Orfamide B vs. Orfamide A: A Comparative Guide to Antifungal Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal properties of Orfamide B and Orfamide A, supported by experimental data. Orfamide A and this compound are structurally similar cyclic lipopeptides produced by Pseudomonas species, differing by only a single amino acid in their peptide sequence.[1] This subtle structural difference has prompted investigations into their comparative antifungal activities.
Quantitative Antifungal Activity
Studies reveal that Orfamide A and this compound demonstrate largely comparable antifungal and anti-oomycete efficacy across a variety of pathogens.[1][2] The following table summarizes the effective concentrations of both compounds from various bioassays. While comprehensive Minimum Inhibitory Concentration (MIC) data is not widely available in public literature, the existing data underscores their similar potency.[1]
| Target Organism | Assay Type | Effective Concentration (Orfamide A) | Effective Concentration (this compound) | Reference |
| Rhizoctonia solani | Hyphal Branching Assay | 100 µM (Induces increased branching) | 100 µM (Induces increased branching) | [1] |
| Phytophthora porri | Zoospore Lysis Assay | ≥ 25 µM (Lysis within 55-70s) | ≥ 25 µM (Lysis within 55-70s) | |
| Pythium ultimum | Zoospore Lysis Assay | ≥ 25 µM (Lysis within 55-70s) | ≥ 25 µM (Lysis within 55-70s) | |
| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM (Reduces disease lesions) | 50 µM (Reduces disease lesions) |
Note: At concentrations of 20 and 25 µM, Orfamide A was observed to be slightly faster in causing zoospore lysis compared to this compound.
Experimental Protocols
The comparative antifungal activities of Orfamide A and B have been determined using several key experimental protocols:
1. Zoospore Lysis Assay: This assay is crucial for evaluating activity against oomycetes like Phytophthora and Pythium.
-
Zoosporangia Production: The oomycete is cultured on an appropriate medium (e.g., V8 agar) to induce the formation of zoosporangia.
-
Zoospores Release: Chilled, sterile water is added to the culture plates to trigger the release of motile zoospores from the zoosporangia.
-
Lysis Assay:
-
A specific concentration of Orfamide A or B (dissolved in a suitable solvent like DMSO) is added to a suspension of zoospores.
-
The suspension is immediately observed under a light microscope.
-
The time taken for the zoospores to lyse (burst) is recorded.
-
A control group containing the solvent without the orfamide is included to ensure the solvent has no effect.
-
2. Hyphal Branching Assay: This method assesses the impact of the orfamides on the mycelial growth and morphology of filamentous fungi such as Rhizoctonia solani.
-
Fungal Culture: The fungus is grown on a suitable agar medium.
-
Assay:
-
An agar plug with actively growing mycelium is placed on a fresh plate containing the desired concentration of Orfamide A or B.
-
The plates are incubated to allow for fungal growth.
-
The hyphal morphology at the edge of the growing colony is observed microscopically for any changes, such as increased branching, compared to a control plate without any orfamide.
-
3. Appressorium Formation Inhibition Assay: This assay is particularly relevant for pathogenic fungi like Magnaporthe oryzae that use appressoria to infect host plants.
-
Spore Suspension: A suspension of fungal spores is prepared.
-
Assay:
-
The spore suspension is mixed with different concentrations of Orfamide A or B.
-
The mixture is incubated in a humid environment for a period sufficient to allow appressorium formation (e.g., 8-24 hours).
-
The percentage of germinated spores that have successfully formed appressoria is determined through microscopic examination and compared to a no-treatment control.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of the antifungal activity of Orfamide A and B.
Mechanism of Action: Membrane Disruption
The primary antifungal mechanism for both Orfamide A and B is the disruption of the fungal plasma membrane. Their amphiphilic nature, consisting of a peptide ring and a fatty acid tail, allows them to insert into the lipid bilayer of the fungal cell membrane. This insertion leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell lysis. In pathogenic fungi like M. oryzae, this membrane disruption also interferes with critical infection processes such as the formation of appressoria. This is potentially linked to the inhibition of the Pmk1 signaling pathway, which is crucial for appressorium development.
References
A Comparative Guide to the Insecticidal Efficacy of Orfamide B and Other Lipopeptides
For Researchers, Scientists, and Drug Development Professionals
Cyclic lipopeptides (CLPs) are a class of microbial secondary metabolites gaining significant attention as potential biopesticides. Produced by various bacterial genera, notably Pseudomonas and Bacillus, these amphiphilic molecules exhibit a wide range of biological activities. This guide provides a comparative analysis of the insecticidal efficacy of Orfamide B, a CLP produced by Pseudomonas, and contrasts its activity with other prominent lipopeptides like Orfamide A, Surfactins, Iturins, and Fengycins.
Overview of Orfamide Lipopeptides
Orfamides are cyclic lipodepsipeptides typically produced by plant-associated Pseudomonas species.[1][2] They consist of a 10-amino-acid peptide chain linked to a β-hydroxy fatty acid tail.[2] While several orfamide variants exist, Orfamide A and B are among the most studied.
This compound , produced by strains such as Pseudomonas sp. CMR12a, has been identified as a contributor to insecticidal activity, particularly in oral infection models.[3][4] Studies using mutants deficient in orfamide production showed reduced virulence against insect larvae. However, specific quantitative data, such as LC50 values for purified this compound, are not extensively documented in publicly available literature.
Its close analog, Orfamide A , has been more quantitatively characterized. It demonstrates dose-dependent mortality against the green peach aphid (Myzus persicae), with a reported LC50 value of 34.5 µg/mL. Given that Orfamide A and B differ by only a single amino acid, their biological activities are often considered comparable, though subtle differences can influence potency.
Quantitative Comparison of Insecticidal Efficacy
The following table summarizes the available quantitative data on the insecticidal activity of Orfamide A and other major lipopeptide families. Direct comparison is challenging due to variations in target species, bioassay methods, and purity of the compounds used in different studies.
| Lipopeptide Family | Specific Compound(s) | Target Insect | Bioassay Type | Efficacy Metric & Value | Reference |
| Orfamide | Orfamide A | Green Peach Aphid (Myzus persicae) | Leaf Dip | LC50: 34.5 µg/mL | |
| Surfactin | Surfactin C14 | Fruit Fly (Drosophila melanogaster) | Diet Incorporation | Mortality: 85.4% @ 100 ppm (24h) | |
| Surfactin | Surfactin C15 | Fruit Fly (Drosophila melanogaster) | Diet Incorporation | Mortality: 92.6% @ 100 ppm (24h) | |
| Surfactin | Surfactin (from B. australimaris) | Cotton Aphid (Aphis gossypii) | Foliar Spray | LC50: 0.857 mg/mL (857 µg/mL) | |
| Iturin | Iturin C15 | Fruit Fly (Drosophila melanogaster) | Diet Incorporation | No toxicity observed | |
| Iturin | Iturin A | Tobacco Cutworm (Spodoptera litura) | In-silico / Biochemical | Inhibits α-amylase enzyme | |
| Fengycin/Plipastatin | Plipastatin | Rosy Apple Aphid (Dysaphis plantaginea) | Topical Application | Moderate mortality at 2.5 g/L | |
| Mixture | Surfactin + Iturin + Fengycin | Rosy Apple Aphid (Dysaphis plantaginea) | Topical Application | Synergistic increase in mortality |
Experimental Protocols
Detailed and standardized methodologies are crucial for comparing the efficacy of different compounds. Below are generalized protocols for common insecticidal bioassays cited in lipopeptide research.
Protocol 1: Aphid Bioassay via Leaf-Dip Method
This method is standard for assessing the toxicity of compounds against sucking insects like aphids. This protocol is a generalized procedure based on the study by Jang et al. (2013) and IRAC guidelines.
-
Preparation of Test Solutions : Dissolve the purified lipopeptide (e.g., Orfamide A) in an appropriate solvent (e.g., methanol) to create a stock solution. Prepare a series of dilutions with distilled water containing a surfactant (e.g., 0.02% Tween 20) to ensure even spreading. A control solution should contain only the solvent and surfactant.
-
Leaf Disc Preparation : Excise leaf discs from untreated, healthy host plants (e.g., cabbage, bell pepper) using a cork borer.
-
Treatment : Dip each leaf disc into a test solution for approximately 10 seconds with gentle agitation. Place the discs on paper towels to air dry.
-
Bioassay Setup : Place the dried, treated leaf discs into petri dishes containing a solidified 1-1.5% agar medium to maintain leaf turgidity.
-
Insect Infestation : Carefully transfer a set number of adult apterous (wingless) aphids (e.g., 20-30) onto each leaf disc using a fine paintbrush.
-
Incubation : Seal the petri dishes with ventilated lids and maintain them under controlled conditions (e.g., 20-25°C, >60% RH, 16:8 L:D photoperiod).
-
Mortality Assessment : Assess aphid mortality after a defined period (typically 24, 48, or 72 hours). Aphids that are unresponsive or unable to right themselves are considered dead.
-
Data Analysis : Correct mortality rates using Abbott's formula. Use probit or logit analysis to calculate LC50 (lethal concentration for 50% of the population) values.
Protocol 2: Insect Bioassay via Diet Incorporation
This method is suitable for insects that can be reared on an artificial diet, such as Drosophila melanogaster or larvae of Lepidoptera. This protocol is adapted from Assié et al. (2002).
-
Preparation of Test Compound : Dissolve the purified lipopeptide (e.g., Surfactin) in a small amount of solvent.
-
Diet Preparation : Prepare the standard artificial diet for the target insect. While the diet is still liquid and has cooled to just above its solidifying temperature, add the test compound. Mix thoroughly to ensure a homogenous concentration. Pour the diet into vials or wells of a multi-well plate.
-
Insect Introduction : Once the diet has solidified, introduce a known number of test insects (e.g., adult flies or early-instar larvae) into each vial.
-
Incubation : Maintain the vials under standard rearing conditions for the species.
-
Mortality Assessment : Record mortality at regular intervals (e.g., 24, 48, 72 hours). For studies on developmental effects, continue monitoring through pupation and adult emergence.
-
Data Analysis : Calculate percentage mortality for each concentration and determine LC50/LD50 values as appropriate.
Visualizing Relationships and Mechanisms
Classification of Insecticidal Lipopeptides
The lipopeptides discussed are produced by distinct bacterial genera, each yielding characteristic families of compounds.
Caption: Hierarchical classification of major insecticidal lipopeptide families.
Generalized Workflow for Insecticidal Bioassay
The process of evaluating a lipopeptide's insecticidal potential follows a structured experimental pipeline.
Caption: Standard experimental workflow for evaluating insecticidal activity.
Proposed Mode of Action: Membrane Disruption
A primary mechanism of action for many lipopeptides is the disruption of cell membrane integrity. Their amphiphilic nature allows them to insert into the lipid bilayer, leading to pore formation, loss of cellular contents, and ultimately, cell death.
Caption: Lipopeptide interaction with and disruption of an insect cell membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]
Orfamide B: A Comparative Analysis of Antifungal Efficacy Against Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of Orfamide B, a cyclic lipopeptide with promising biocontrol potential, against several commercial fungicides. While direct comparative studies are limited in publicly available literature, this document synthesizes available data to offer a baseline for researchers. The information is presented through quantitative data tables, detailed experimental protocols, and visualizations of mechanisms and workflows to aid in the evaluation of this compound as a potential antifungal agent.
Quantitative Efficacy Comparison
The following tables summarize the effective concentrations of this compound against key plant pathogens and provide a reference point for the efficacy of some commercial fungicides against the same or similar pathogens.
Disclaimer: The data for this compound and commercial fungicides are sourced from different studies. Experimental conditions, including isolate sensitivity, media, and incubation times, may vary, preventing direct, head-to-head comparisons of efficacy. This information is intended for comparative reference and to highlight the potential of this compound.
Table 1: Efficacy of this compound Against Plant-Pathogenic Fungi and Oomycetes
| Target Organism | Assay Type | Effective Concentration of this compound | Reference(s) |
| Phytophthora porri | Zoospore Lysis Assay | ≥ 25 µM (Lysis within 55-70s) | [1][2] |
| Pythium ultimum | Zoospore Lysis Assay | ≥ 25 µM (Lysis within 55-70s) | [1][2] |
| Rhizoctonia solani | Hyphal Branching Assay | 100 µM (Induces increased branching) | [1] |
| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM (Reduces disease lesions) |
Table 2: Efficacy of Selected Commercial Fungicides Against Similar Plant Pathogens (for reference)
| Fungicide (Active Ingredient) | Target Organism | Efficacy Metric (EC50/MIC/Inhibition) | Reference(s) |
| Metalaxyl | Phytophthora cactorum | EC50 (Mycelial Growth): Varies by isolate | |
| Dimethomorph | Phytophthora cactorum | EC50 (Mycelial Growth): Varies by isolate | |
| Fluopicolide | Phytophthora cactorum | EC50 (Mycelial Growth): Varies by isolate | |
| Azoxystrobin | Phytophthora spp. | EC50: 0.1 - 1.13 ppm | |
| Mandipropamid | Phytophthora infestans | EC50: 0.02 - 2.98 µg/mL | |
| Amisulbrom | Phytophthora infestans | EC50 (Zoospore motility): 0.0002 ppm | |
| Carbendazim | Rhizoctonia solani | 100% inhibition at 250 ppm | |
| Pencycuron | Rhizoctonia solani | 100% inhibition at 250 ppm | |
| Tebuconazole | Rhizoctonia solani | 100% inhibition at 0.1% concentration | |
| Mancozeb | Rhizoctonia solani | 100% inhibition at 0.1% concentration | |
| Blasticidin S | Magnaporthe oryzae | IC50: 63.06 µg/ml; MIC: >100 µg/ml | |
| Azoxystrobin | Magnaporthe oryzae | Good binding energy in silico |
Mechanism of Action of this compound
The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane. This interaction leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis. In pathogenic fungi like Magnaporthe oryzae, this disruption also inhibits critical infection processes such as appressorium formation.
References
- 1. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
The Synergistic Power of Orfamide B: A Comparative Guide to Enhanced Biocontrol
An in-depth analysis of Orfamide B's cooperative action with other biocontrol agents against fungal phytopathogens, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a cyclic lipopeptide (CLP) produced by beneficial soil bacteria such as Pseudomonas sp. CMR12a, is a recognized biocontrol agent with notable antifungal and insecticidal properties.[1][2] While effective on its own against certain pathogens, its true potential is often realized through synergistic interactions with other bioactive compounds. This guide provides a comprehensive comparison of this compound's performance, both individually and in combination with other biocontrol agents, offering valuable insights for the development of more potent and sustainable agricultural fungicides.
Performance Comparison: The Power of Co-production
Experimental evidence highlights that the robust biocontrol activity of Pseudomonas sp. CMR12a against formidable soil-borne pathogens like Rhizoctonia solani is not the result of a single compound but a cooperative effort.[1][2][3] this compound works in concert with other metabolites produced by the same bacterium, namely phenazines and another class of CLPs called sessilins.
Studies using mutant strains of Pseudomonas sp. CMR12a, each deficient in producing one or more of these compounds, have revealed a clear synergistic or additive relationship. Mutants producing only this compound or only sessilins showed a significant loss of biocontrol activity against R. solani. However, when these individual compounds were applied together in vitro, their combined effect successfully inhibited the pathogen's mycelial growth. This indicates that the co-production of these agents is essential for effective disease suppression.
Quantitative Data Summary
The following tables summarize the biocontrol efficacy of Pseudomonas sp. CMR12a and its mutants, demonstrating the synergistic effect of this compound with phenazines and sessilins against Rhizoctonia solani.
Table 1: Biocontrol of Rhizoctonia solani AG 2-1 on Chinese Cabbage
| Treatment (Pseudomonas sp. CMR12a strain) | Metabolites Produced | Disease Severity (%) |
| Wild Type (CMR12a) | Orfamides, Sessilins, Phenazines | 25.0 |
| Mutant (Phenazine deficient) | Orfamides, Sessilins | 27.8 |
| Mutant (Orfamide & Sessilin deficient) | Phenazines | 22.2 |
| Mutant (Sessilin deficient) | Orfamides, Phenazines | 58.3 |
| Mutant (Orfamide deficient) | Sessilins, Phenazines | 63.9 |
| Control (Pathogen only) | None | 88.9 |
Data adapted from Oni et al., 2015. Lower disease severity indicates higher biocontrol efficacy.
Table 2: Biocontrol of Rhizoctonia solani AG 4-HGI on Bean
| Treatment (Pseudomonas sp. CMR12a strain) | Metabolites Produced | Disease Severity (%) |
| Wild Type (CMR12a) | Orfamides, Sessilins, Phenazines | 30.6 |
| Mutant (Phenazine deficient) | Orfamides, Sessilins | 33.3 |
| Mutant (Orfamide & Sessilin deficient) | Phenazines | 61.1 |
| Mutant (Sessilin deficient) | Orfamides, Phenazines | 58.3 |
| Mutant (Orfamide deficient) | Sessilins, Phenazines | 55.6 |
| Control (Pathogen only) | None | 86.1 |
Data adapted from Oni et al., 2015. Lower disease severity indicates higher biocontrol efficacy.
Mechanisms of Synergistic Action
The synergy between this compound, sessilins, and phenazines appears to be a multi-pronged attack that targets the pathogen directly and potentially enhances the producing bacterium's fitness. While the precise molecular interactions are still under investigation, a proposed model suggests complementary roles. Sessilins, structurally similar to tolaasins, are thought to disrupt fungal membranes, while this compound can inhibit mycelial growth and affect hyphal morphology. Phenazines are known to have broad-spectrum antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. Below are protocols for key experiments used to assess the synergistic biocontrol activity.
In Vitro Antagonism Assay (Dual Culture)
This method is used to assess the direct inhibitory effect of biocontrol agents on fungal growth.
-
Culture Preparation : The fungal pathogen (R. solani) is grown on Potato Dextrose Agar (PDA) at 25°C for 5-7 days. The bacterial biocontrol agents (Pseudomonas sp. CMR12a and its mutants) are cultured in Luria-Bertani (LB) broth overnight.
-
Inoculation : A 5 mm mycelial plug from the edge of an actively growing R. solani colony is placed in the center of a fresh PDA plate.
-
Co-inoculation : Suspensions of the bacterial strains are streaked on the PDA plate at a set distance (e.g., 2-3 cm) from the fungal plug. For testing purified compounds, solutions of this compound and/or sessilins can be spotted onto sterile paper discs placed on the agar.
-
Incubation : Plates are incubated at 25°C for 3-5 days.
-
Assessment : The radial growth of the fungal mycelium towards the bacterial streak is measured and compared to a control plate with only the fungus. The percentage of inhibition is calculated.
In Planta Soil Assay for Biocontrol
This experiment evaluates the efficacy of biocontrol agents in a more realistic soil environment.
-
Pathogen Inoculum Preparation : R. solani is grown on a sterile grain medium (e.g., oat or wheat kernels) for 2-3 weeks. This colonized grain is then dried, ground, and mixed into sterile soil to achieve a desired inoculum density.
-
Biocontrol Agent Application : Seeds of the host plant (e.g., Chinese cabbage or bean) are treated with a suspension of the Pseudomonas sp. CMR12a wild type or mutant strains before sowing.
-
Sowing and Growth : Treated seeds are sown in pots containing the pathogen-infested soil. Pots are maintained in a greenhouse or growth chamber under controlled conditions.
-
Disease Assessment : After a set period (e.g., 14-21 days), plants are assessed for disease symptoms, such as damping-off or root rot. Disease severity is scored on a scale, and the percentage of healthy plants is calculated.
-
Statistical Analysis : Data from different treatments are compared to the control (pathogen only) to determine the level of disease suppression.
Future Directions and Unexplored Synergies
While the synergistic relationship between this compound and other metabolites from its producing Pseudomonas strain is well-documented, there is a notable gap in the literature regarding its synergy with other distinct biocontrol agents like Bacillus subtilis or Trichoderma species. Research into such microbial consortia could unveil novel synergistic interactions, potentially leading to the development of next-generation biocontrol formulations with broader activity spectra and enhanced efficacy. Understanding the molecular cross-talk and signaling pathways in these mixed microbial communities will be paramount for rationally designing such products.
References
- 1. Interplay between orfamides, sessilins and phenazines in the control of Rhizoctonia diseases by Pseudomonas sp CMR12a [biblio.ugent.be]
- 2. Interplay between orfamides, sessilins and phenazines in the control of Rhizoctonia diseases by Pseudomonas sp. CMR12a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Comparative Analysis of Orfamide B: Antifungal Activity and Cross-Resistance Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Orfamide B, a cyclic lipopeptide with known antifungal properties. Due to a lack of specific cross-resistance studies on this compound, this document contextualizes its performance by examining available data on its antifungal activity, detailing its mechanism of action, and drawing parallels with cross-resistance patterns observed in other cyclic lipopeptide antifungals. Experimental protocols and relevant biological pathways are also detailed to support further research in this area.
Executive Summary
This compound, a cyclic lipopeptide produced by Pseudomonas species, demonstrates notable antifungal and anti-oomycete activity primarily by disrupting the plasma membrane of susceptible organisms.[1] While direct data on fungal cross-resistance to this compound is not currently available in public literature, studies on other cyclic lipopeptides, such as the echinocandins, provide a framework for understanding potential resistance mechanisms. Mutations in target enzymes are a common driver of cross-resistance within the echinocandin class. For membrane-targeting agents like this compound, resistance could theoretically emerge from alterations in membrane composition or the activation of cellular stress response pathways, such as the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways. Further research is required to determine the specific cross-resistance profile of this compound against existing and emerging antifungal agents.
Data Presentation: Antifungal Efficacy of this compound
Comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens is limited in publicly available literature. However, effective concentrations from various bioassays highlight its potency against several plant-pathogenic fungi and oomycetes, with efficacy comparable to its structural analog, Orfamide A.[1][2]
Table 1: Comparative Antifungal Activity of Orfamide A and this compound
| Target Organism | Assay Type | Effective Concentration (this compound) | Effective Concentration (Orfamide A) | Reference(s) |
| Rhizoctonia solani | Hyphal Branching Assay | 100 µM (induces increased branching) | 100 µM (induces increased branching) | [1][2] |
| Phytophthora porri | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70s) | ≥ 25 µM (lysis within 55-70s) | |
| Pythium ultimum | Zoospore Lysis Assay | ≥ 25 µM (lysis within 55-70s) | ≥ 25 µM (lysis within 55-70s) | |
| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM (reduces disease lesions) | 50 µM (reduces disease lesions) |
Note: At concentrations of 20 and 25 µM, Orfamide A was observed to be slightly faster in causing zoospore lysis compared to this compound.
Cross-Resistance: A Comparative Outlook
While direct cross-resistance studies for this compound are unavailable, the phenomenon is well-documented for other cyclic lipopeptide antifungals, such as the echinocandins (e.g., caspofungin, micafungin, and anidulafungin).
Echinocandins inhibit β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall synthesis. Resistance to this class is primarily conferred by mutations in the FKS1 and FKS2 genes, which encode subunits of this enzyme. Notably, a mutation conferring resistance to one echinocandin often results in cross-resistance to other members of the same class, albeit sometimes to varying degrees.
Given that this compound's primary target is the plasma membrane, it is plausible that cross-resistance could occur with other antifungal agents that also target the membrane, or through mechanisms that alter membrane composition or fluidity. However, this compound would likely not share cross-resistance with agents targeting the cell wall (like echinocandins) or ergosterol biosynthesis (like azoles), unless a broader, non-specific resistance mechanism, such as upregulation of efflux pumps, is involved.
Mechanism of Action and Resistance Pathways
The primary antifungal mechanism of this compound is the disruption of the fungal plasma membrane. This interaction increases membrane permeability, leading to the leakage of cellular contents and ultimately, cell lysis. In fungi like Magnaporthe oryzae, this disruption also inhibits critical infection processes such as the formation of appressoria.
Fungal pathogens can develop resistance to membrane-targeting agents through the activation of conserved stress response signaling pathways. The two major pathways are:
-
The Cell Wall Integrity (CWI) Pathway: This pathway responds to cell wall and membrane stress, activating downstream effectors to reinforce the cell wall.
-
The High-Osmolarity Glycerol (HOG) Pathway: This pathway is activated by osmotic and oxidative stress and helps the cell adapt to environmental challenges.
Activation of these pathways can lead to increased tolerance to antifungal compounds.
Figure 1. Putative mechanism of action and resistance pathway for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of antifungal activity and resistance.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of yeasts.
Figure 2. Workflow for MIC determination via broth microdilution.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Fungal isolate for testing
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on a suitable agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to the final desired inoculum concentration (typically 0.5–2.5 x 10³ CFU/mL for yeasts).
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate. The concentration range should be adequate to determine the MIC. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24–48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth in the positive control well. This can be assessed visually or by using a spectrophotometer.
Zoospore Lysis Assay
This assay is used to assess the effect of this compound on the viability of oomycete zoospores.
Procedure:
-
A defined concentration of this compound is added to a suspension of zoospores.
-
The suspension is immediately observed under a light microscope.
-
The time elapsed until zoospore lysis (bursting) is recorded.
-
A control group containing the solvent used to dissolve this compound (e.g., DMSO) is included to ensure the solvent itself does not cause lysis.
Hyphal Branching Assay
This assay evaluates the impact of this compound on the mycelial growth and morphology of filamentous fungi.
Procedure:
-
A fungal strain, such as Rhizoctonia solani, is cultured on an appropriate medium like Potato Dextrose Agar (PDA).
-
A mycelial plug is taken from the edge of an actively growing culture and placed in the center of a fresh PDA plate containing a specific concentration of this compound.
-
The plate is incubated, and the fungal morphology at the edge of the growing colony is observed microscopically for changes in hyphal branching compared to a control plate without this compound.
Conclusion and Future Directions
This compound is a potent antifungal cyclic lipopeptide with a mechanism of action centered on plasma membrane disruption. While its efficacy against certain plant pathogens is comparable to its analog Orfamide A, a critical knowledge gap exists regarding its potential for cross-resistance with other antifungal agents.
Future research should prioritize:
-
Standardized MIC testing of this compound against a broad panel of clinically relevant fungal pathogens, including resistant strains.
-
Generating and characterizing this compound-resistant mutants to identify the genetic basis of resistance.
-
Conducting comprehensive cross-resistance studies by testing this compound-resistant strains against other classes of antifungals and vice-versa.
Understanding the cross-resistance profile of this compound is essential for evaluating its potential as a candidate for novel antifungal therapies, either as a standalone agent or in combination with existing drugs.
References
Validating the role of Orfamide B in the biocontrol activity of Pseudomonas sp.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biocontrol performance of Orfamide B, a cyclic lipopeptide produced by Pseudomonas sp., against other biological and chemical alternatives. Supported by experimental data, this document details methodologies to validate its function and explores its mechanism of action.
Executive Summary
This compound, a member of the orfamide family of cyclic lipopeptides produced by various Pseudomonas species, demonstrates significant potential as a biocontrol agent.[1] It exhibits a broad spectrum of activity against fungal and oomycete plant pathogens.[1] Its primary modes of action are believed to be the disruption of pathogen cell membranes and the induction of programmed cell death. This guide synthesizes key experimental findings and protocols to facilitate further research and validation of this compound's role in sustainable agriculture.
Comparative Efficacy of this compound
The biocontrol activity of this compound has been evaluated against several key plant pathogens. The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other orfamides and alternative biocontrol agents.
Table 1: In Vitro Antifungal Activity against Rhizoctonia solani
| Treatment | Concentration | Mycelial Growth Inhibition (%) | Reference |
| This compound | 100 µM | Causes increased hyphal branching | [1] |
| Orfamide A | 100 µM | Causes increased hyphal branching | [1] |
| Orfamide G | 100 µM | Causes increased hyphal branching | [1] |
| Bacillus subtilis | - | 42.2% | |
| Pseudomonas fluorescens | - | 50% | |
| Trichoderma viride | - | 68.7% | |
| Trichoderma harzianum | - | 71.11% | |
| Tebuconazole 25% EC | 250 ppm | 100% | |
| Carbendazim 12% WP | 250 ppm | 100% |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions.
Table 2: In Vitro Anti-Oomycete Activity (Zoospore Lysis)
| Pathogen | Treatment | Concentration | Time to Lysis | Reference |
| Phytophthora porri | This compound | 25 µM | Not specified | |
| Pythium ultimum | This compound | 25 µM | Not specified | |
| Phytophthora porri | Orfamide A | 25 µM | Not specified | |
| Pythium ultimum | Orfamide A | 25 µM | Not specified | |
| Phytophthora porri | Orfamide G | 25 µM | Not specified | |
| Pythium ultimum | Orfamide G | 25 µM | Not specified | |
| Phytophthora ramorum | Trichoderma spp. | Culture filtrate | Variable inhibition |
Note: The studies on this compound demonstrated zoospore lysis but did not quantify the exact time to lysis at this concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of this compound's biocontrol function.
Extraction and Purification of this compound from Pseudomonas sp.
This protocol is adapted from methods described for the purification of cyclic lipopeptides from Pseudomonas cultures.
-
Culture and Centrifugation: Grow the this compound-producing Pseudomonas sp. strain in a suitable liquid medium (e.g., King's B broth) for 48-72 hours at 28°C with shaking. Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.
-
Acid Precipitation: Collect the supernatant and acidify it to pH 2.5 using 6 M HCl. Allow the precipitate to form overnight at 4°C.
-
Extraction: Centrifuge the acidified supernatant at 10,000 x g for 15 minutes to collect the crude lipopeptide precipitate. Resuspend the pellet in a small volume of sterile deionized water and extract three times with an equal volume of ethyl acetate.
-
Solvent Evaporation: Pool the organic phases and evaporate the solvent using a rotary evaporator.
-
Purification: Resuspend the dried extract in methanol and purify by high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient.
In Vitro Antagonism Assay against Rhizoctonia solani
This protocol describes the dual culture method to assess the inhibitory effect of this compound on the mycelial growth of R. solani.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and pour it into 90 mm Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug from an actively growing culture of R. solani at the center of a fresh PDA plate.
-
Application of this compound: Aseptically place sterile filter paper discs (6 mm diameter) at a distance of 2-3 cm from the fungal plug. Apply a known concentration of purified this compound (e.g., 100 µM) dissolved in a suitable solvent to the discs. Use a solvent-only control on separate discs.
-
Incubation: Incubate the plates at 25-28°C for 3-5 days, or until the mycelium in the control plate reaches the edge of the dish.
-
Data Collection: Measure the radial growth of the fungal mycelium towards the this compound-treated and control discs. Calculate the percentage of inhibition using the formula: ((C-T)/C) x 100, where C is the radial growth of the fungus in the control and T is the radial growth in the treatment. Observe for morphological changes in the fungal hyphae, such as increased branching, using a microscope.
Zoospore Lysis Assay
This protocol is used to determine the effect of this compound on the motility and viability of oomycete zoospores.
-
Zoospore Production: Induce zoospore release from a mature culture of the target oomycete (e.g., Phytophthora or Pythium species) by flooding the culture with sterile, cold distilled water and incubating at 4°C for 30 minutes, followed by a return to room temperature.
-
Treatment Application: On a microscope slide, mix a 20 µL drop of the zoospore suspension with a 1 µL solution of purified this compound at the desired concentration (e.g., 25 µM). Use a solvent-only control.
-
Microscopic Observation: Immediately observe the mixture under a light microscope. Record the time taken for the cessation of zoospore motility and subsequent lysis (bursting) of the zoospores.
-
Quantification: To quantify the effect, count the number of motile and lysed zoospores at different time intervals.
Mechanism of Action: Signaling Pathways and Logical Relationships
The biocontrol activity of this compound is primarily attributed to its interaction with the cell membranes of pathogenic fungi and oomycetes. The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound-induced apoptosis in fungal cells.
Caption: Proposed mechanism of this compound-induced lysis of oomycete zoospores.
Caption: Experimental workflow for validating the biocontrol role of this compound.
Conclusion
The presented data and methodologies underscore the significant potential of this compound as a biocontrol agent. Its efficacy against a range of important plant pathogens, coupled with a mode of action that involves direct antagonism, makes it a compelling candidate for further development. While direct comparative data with a wide array of alternative treatments is still emerging, the existing evidence strongly supports its role in the biocontrol activity of producing Pseudomonas strains. Future research should focus on direct, standardized comparisons with other biocontrol agents and chemical fungicides, as well as a more detailed elucidation of the molecular interactions between this compound and pathogen signaling pathways to optimize its application in sustainable agriculture.
References
A Comparative Genomic and Functional Guide to Orfamide B Producing Pseudomonas Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pseudomonas strains that produce the cyclic lipopeptide Orfamide B, with a focus on their genomic features and the functional performance of their key secondary metabolite. This document is intended to be a valuable resource for researchers in natural product discovery, microbial genomics, and the development of novel antifungal and insecticidal agents.
Introduction to Orfamides
Orfamides are a class of cyclic lipopeptides produced by various Pseudomonas species. They are synthesized via non-ribosomal peptide synthetases (NRPS) and exhibit a range of biological activities, including antifungal, insecticidal, and biosurfactant properties. The two most studied variants are Orfamide A and this compound, which differ by a single amino acid in their peptide ring. While Pseudomonas protegens strains are known to be prolific producers of Orfamide A, other related Pseudomonas species, such as Pseudomonas sp. CMR5c and Pseudomonas sp. CMR12a, are the primary sources of this compound.[1][2] This guide will delve into the genomic similarities and differences between these producer strains and compare the biological efficacy of Orfamide A and B.
Genomic Comparison of Orfamide Producing Strains
A comparative overview of the genomic features of representative Orfamide A and this compound producing Pseudomonas strains is presented in Table 1. The data highlights the close phylogenetic relationship between these strains, which are all part of the Pseudomonas fluorescens group.
| Feature | Pseudomonas protegens CHA0 (Orfamide A producer) | Pseudomonas protegens Pf-5 (Orfamide A producer) | Pseudomonas sp. CMR5c (this compound producer) | Pseudomonas sp. CMR12a (this compound producer) |
| Genome Size (Mbp) | 6.87 - 6.88 | 7.07 | Not explicitly stated, but related to P. protegens | Not explicitly stated, but related to P. protegens |
| GC Content (%) | 63.4 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Number of Coding Sequences (CDS) | Not explicitly stated | 6,108 | Not explicitly stated | Not explicitly stated |
| Orfamide Biosynthesis Gene Cluster | ofaA, ofaB, ofaC present | ofaA, ofaB, ofaC present | ofaA, ofaB, ofaC present | ofaA, ofaB, ofaC present |
| Key Regulatory Genes | luxR-type regulators | luxR-type regulators | luxR-type regulators | luxR-type regulators |
Pseudomonas protegens strains CHA0 and Pf-5, both producers of Orfamide A, possess genomes of approximately 6.87 to 7.07 Mbp with a GC content of around 63.4%.[3][4][5] While detailed genomic announcements for Pseudomonas sp. CMR5c and CMR12a are not as readily available, studies have shown their close genetic relationship to the P. protegens group. All these strains harbor the core orfamide biosynthesis gene cluster, consisting of the non-ribosomal peptide synthetase genes ofaA, ofaB, and ofaC. The regulation of this cluster is primarily controlled by LuxR-type transcriptional regulators.
The Orfamide Biosynthesis Pathway
The biosynthesis of orfamides is a complex process orchestrated by a multi-enzyme complex encoded by the ofa gene cluster. The logical workflow from gene to product is depicted below.
Caption: Orfamide biosynthesis workflow.
Regulation of Orfamide Production
The production of orfamides, like many other secondary metabolites in Pseudomonas, is tightly regulated. A key regulatory network involved is the Gac/Rsm signaling pathway. This two-component system responds to environmental cues and, through a cascade involving small RNAs (RsmX, RsmY, RsmZ) and RNA-binding proteins (RsmA/E), ultimately controls the translation of target mRNAs, including those for secondary metabolite biosynthesis.
Caption: Gac/Rsm signaling pathway.
Comparative Performance of Orfamide A and this compound
Despite the minor structural difference, Orfamide A and this compound exhibit remarkably similar biological activities. Quantitative data from various studies are summarized in Table 2.
| Target Organism | Assay Type | Effective Concentration (Orfamide A) | Effective Concentration (this compound) | Outcome |
| Rhizoctonia solani | Hyphal Branching Assay | 100 µM | 100 µM | Increased hyphal branching |
| Pythium ultimum | Zoospore Lysis | ≥ 25 µM | ≥ 25 µM | Lysis within 55-70 seconds |
| Phytophthora porri | Zoospore Lysis | ≥ 25 µM | ≥ 25 µM | Lysis within 55-70 seconds |
| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM | 50 µM | Significant reduction in appressoria formation |
The data indicates that both Orfamide A and this compound are potent inhibitors of fungal and oomycete pathogens at micromolar concentrations. At concentrations of 20 and 25 µM, orfamide A was observed to be slightly faster in causing zoospore lysis than the other orfamides.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Orfamide Extraction and Purification
This protocol outlines the general steps for isolating orfamides from bacterial cultures.
Caption: Orfamide extraction and purification workflow.
Step-by-Step Protocol:
-
Bacterial Culture: Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B medium) at 28°C with shaking for 48-72 hours.
-
Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.
-
Acidification: Collect the supernatant and acidify it to pH 2.0 using 6 M HCl.
-
Precipitation: Incubate the acidified supernatant at 4°C overnight to allow the lipopeptides to precipitate.
-
Crude Extraction: Centrifuge the mixture at 10,000 x g for 15 minutes to collect the crude precipitate. The pellet is then dissolved in methanol.
-
Solid-Phase Extraction (SPE): The crude extract is further purified using a C18 SPE cartridge. The cartridge is first conditioned with methanol and then water. The sample is loaded, and elution is performed with a stepwise gradient of acetonitrile in water.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing orfamides (identified by a droplet collapse assay or UPLC-MS) are pooled, dried, and subjected to RP-HPLC on a C18 column for final purification.
Zoospore Lysis Assay
This assay is used to assess the effect of orfamides on the viability of oomycete zoospores.
Step-by-Step Protocol:
-
Zoospore Suspension: Prepare a fresh suspension of zoospores from a culture of the target oomycete (e.g., Pythium or Phytophthora).
-
Treatment: On a microscope slide, mix a small volume of the zoospore suspension with a solution of the purified orfamide at the desired concentration.
-
Microscopic Observation: Immediately observe the mixture under a light microscope.
-
Data Collection: Record the time it takes for the zoospores to lyse (burst). A control treatment with the solvent (e.g., DMSO) should be included.
Appressorium Formation Inhibition Assay
This assay evaluates the ability of orfamides to inhibit a critical step in the infection process of many fungal pathogens.
Step-by-Step Protocol:
-
Spore Suspension: Prepare a suspension of fungal spores (e.g., Magnaporthe oryzae) in a suitable buffer.
-
Treatment: Add the purified orfamide to the spore suspension to achieve the desired final concentration.
-
Incubation: Place droplets of the treated spore suspension on a hydrophobic surface (e.g., plastic coverslips) and incubate in a humid chamber for several hours to allow for germination and appressorium formation.
-
Microscopic Analysis: After incubation, observe the spores under a microscope and count the number of germinated spores that have formed appressoria.
-
Quantification: Express the result as the percentage of appressorium formation relative to a control treatment without the orfamide.
Conclusion
The comparative genomic analysis of this compound producing Pseudomonas strains reveals their close evolutionary relationship with Orfamide A producers. The biosynthesis of these potent cyclic lipopeptides is governed by a conserved gene cluster and is under the control of complex regulatory networks like the Gac/Rsm pathway. Despite a minor structural variation, this compound demonstrates comparable and potent antifungal and anti-oomycete activity to Orfamide A. This guide provides a foundational resource for researchers aiming to harness the potential of these natural products for applications in agriculture and medicine. Further research into the optimization of production and a deeper understanding of their mode of action will be crucial for their successful translation into practical solutions.
References
- 1. The Gac-Rsm and SadB Signal Transduction Pathways Converge on AlgU to Downregulate Motility in Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Full-Genome Sequence of the Plant Growth-Promoting Bacterium Pseudomonas protegens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. KEGG GENOME: Pseudomonas protegens Pf-5 [kegg.jp]
Safety Operating Guide
Proper Disposal of Orfamide B: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational disposal of Orfamide B, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this cyclic lipopeptide antibiotic.
For researchers, scientists, and drug development professionals working with this compound, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the limited availability of specific toxicological and environmental hazard data for this compound, a cautious approach, treating the compound as potentially hazardous, is recommended. This guide provides a comprehensive overview of the necessary procedures.
This compound: Summary of Known Data
| Property | Data | Reference |
| Molecular Formula | C₆₃H₁₁₂N₁₀O₁₇ | |
| Molecular Weight | 1281.6 g/mol | |
| Appearance | Solid (presumed) | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |
| Storage | -20°C | |
| Known Hazards | Not fully characterized. Handle as a potentially hazardous substance. | [1] |
Experimental Protocols for Disposal
The following protocols are based on standard practices for the disposal of research-grade chemicals with unknown hazard profiles.
Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse all contaminated glassware and surfaces that have come into contact with this compound three times with a suitable solvent in which this compound is soluble, such as ethanol or methanol.
-
Collection of Rinsate: The first rinseate should be collected and treated as chemical waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided local regulations permit this for the solvent used.
-
Washing: After the initial solvent rinse, wash glassware with a standard laboratory detergent and water.
-
Surface Decontamination: Wipe down benchtops and other surfaces with the chosen solvent, followed by a standard laboratory disinfectant or cleaning agent.
Disposal of Small Quantities of this compound (<1 gram)
-
Solubilization: Dissolve the this compound in a minimal amount of a flammable solvent in which it is soluble (e.g., ethanol or methanol).
-
Absorption: Carefully add the resulting solution to an absorbent, non-combustible material (e.g., vermiculite or sand) in a designated chemical waste container.
-
Labeling and Storage: Securely close the container, label it clearly as "this compound Waste" with the appropriate hazard warnings for the solvent used, and store it in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company.
Disposal of Large Quantities of this compound (>1 gram) and Contaminated Materials
-
Packaging: Place the original container of this compound, or any contaminated materials such as gloves, pipette tips, and absorbent pads, into a larger, sealable, and clearly labeled chemical waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The container must be labeled as "this compound Waste" and include any other relevant hazard information.
-
Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: The disposal of larger quantities of chemical waste must be handled by a certified hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and proper disposal in accordance with local, state, and federal regulations.
Disposal Workflow
References
Personal protective equipment for handling Orfamide B
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
As the toxicological properties of Orfamide B have not been thoroughly investigated, it may be irritating to the mucous membranes and upper respiratory tract. It could also be harmful if inhaled, ingested, or absorbed through the skin, and may cause eye, skin, or respiratory system irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Eyes | Safety Glasses | Must be worn at all times in the laboratory. |
| Hands | Compatible Chemical-Resistant Gloves | Inspect gloves for integrity before each use. |
| Body | Laboratory Coat | Long-sleeved to protect skin from potential splashes. |
| Respiratory | NIOSH-approved Respirator | Use in areas with inadequate ventilation or when handling powders. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its use in experiments.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of this compound Solutions
This compound is soluble in solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2] These solvents are often flammable and have their own associated health risks. Therefore, all weighing and solution preparation activities must be conducted within a certified chemical fume hood.
-
Preparation: Don all required PPE as outlined in Table 1.
-
Weighing: Carefully weigh the desired amount of solid this compound on a tared weigh boat inside the fume hood.
-
Solubilization: Add the appropriate solvent to the solid this compound in a suitable container. Gently agitate to dissolve.
-
Storage of Solution: Store the prepared solution in a clearly labeled, tightly sealed container in a designated and secure location.
Emergency Procedures
Accidental exposure or spills require immediate and appropriate action. The following diagram outlines the emergency response for various scenarios.
Caption: Emergency response plan for this compound incidents.
First-Aid Measures [1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous materials. |
| Contaminated PPE | Place in a sealed bag and dispose of as hazardous waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup of hazardous waste by a certified disposal company.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
